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  • Product: 1,2-Diaminoethylphosphonic acid
  • CAS: 16606-66-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,2-Diaminoethylphosphonic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 1,2-Diaminoethylphosphonic acid represents a unique molecular scaffold combining the structural features of a vicinal diamine and a phosphonic acid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diaminoethylphosphonic acid represents a unique molecular scaffold combining the structural features of a vicinal diamine and a phosphonic acid. While direct experimental data on this specific molecule is limited in publicly accessible literature, its structural analogy to well-studied aminophosphonates and vicinal diamines suggests significant potential in medicinal chemistry and materials science. This guide synthesizes information from related compounds to project the chemical structure, properties, and potential applications of 1,2-diaminoethylphosphonic acid, providing a theoretical framework and practical insights for researchers interested in this novel compound.

Introduction: The Promise of a Hybrid Scaffold

Aminophosphonic acids are structural analogues of amino acids where a carboxylic acid group is replaced by a phosphonic acid moiety.[1][2] This substitution imparts unique physicochemical properties, including tetrahedral geometry and resistance to enzymatic hydrolysis, making them valuable as enzyme inhibitors, haptens for catalytic antibody induction, and therapeutic agents.[3][4] The phosphonate group's ability to mimic the transition state of peptide bond hydrolysis is a key feature exploited in drug design.[3]

Similarly, the vicinal diamine motif is a privileged structure in numerous biologically active compounds and serves as a critical building block in the synthesis of pharmaceuticals and chiral ligands.[5][6] The presence of two adjacent amino groups allows for the formation of stable metal chelates and provides multiple points for molecular functionalization.

The combination of these two functionalities in 1,2-diaminoethylphosphonic acid is anticipated to yield a molecule with a rich chemical and biological profile. This guide will explore the theoretical underpinnings of its synthesis, predicted properties, and potential as a novel platform for drug discovery and other advanced applications.

Chemical Structure and Nomenclature

The chemical structure of 1,2-diaminoethylphosphonic acid features a two-carbon (ethyl) backbone with amino groups attached to C1 and C2, and a phosphonic acid group also attached to C1.

  • IUPAC Name: (1,2-diaminoethyl)phosphonic acid

  • Molecular Formula: C₂H₉N₂O₃P

  • Structure:

The presence of a chiral center at C1 indicates that 1,2-diaminoethylphosphonic acid can exist as a pair of enantiomers. The stereochemistry at this center is expected to be a critical determinant of its biological activity.

Synthetic Strategies: A Roadmap to a Novel Molecule

The Kabachnik–Fields Reaction

The Kabachnik–Fields reaction is a one-pot, three-component condensation of an amine, an aldehyde or ketone, and a dialkyl phosphite.[7] A plausible synthetic route to a protected form of 1,2-diaminoethylphosphonic acid could involve the reaction of a protected 2-aminoacetaldehyde, a protected ammonia equivalent (e.g., benzylamine), and a dialkyl phosphite.

Kabachnik_Fields reagents Protected 2-Aminoacetaldehyde + Benzylamine + Dialkyl Phosphite intermediate Protected α,β-Diaminophosphonate Ester reagents->intermediate Kabachnik-Fields Condensation deprotection Deprotection & Hydrolysis intermediate->deprotection product 1,2-Diaminoethylphosphonic Acid deprotection->product

Figure 1: Proposed Kabachnik-Fields synthesis of 1,2-diaminoethylphosphonic acid.

Experimental Protocol (Hypothetical):

  • Iminium Ion Formation: A protected 2-aminoacetaldehyde (e.g., N-Boc-2-aminoacetaldehyde) is reacted with benzylamine to form the corresponding iminium ion in situ.

  • Nucleophilic Addition: A dialkyl phosphite (e.g., diethyl phosphite) is added to the reaction mixture, which undergoes nucleophilic addition to the iminium ion.

  • Hydrolysis and Deprotection: The resulting protected α,β-diaminophosphonate ester is isolated and subjected to acidic hydrolysis to cleave the ester and protecting groups (e.g., Boc and benzyl), yielding 1,2-diaminoethylphosphonic acid.[8]

The Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite to an imine.[7] This method offers a more controlled, stepwise approach.

Pudovik_Reaction imine Protected 2-Aminoethanimine adduct Protected α,β-Diaminophosphonate Ester imine->adduct Pudovik Addition phosphite Dialkyl Phosphite phosphite->adduct deprotection Deprotection & Hydrolysis adduct->deprotection product 1,2-Diaminoethylphosphonic Acid deprotection->product

Figure 2: Proposed Pudovik reaction for the synthesis of 1,2-diaminoethylphosphonic acid.

Experimental Protocol (Hypothetical):

  • Imine Synthesis: A protected 2-aminoacetaldehyde is reacted with a suitable amine (e.g., ammonia or a protected equivalent) to form the corresponding imine.

  • Phosphite Addition: The isolated imine is then reacted with a dialkyl phosphite in the presence of a base catalyst to yield the protected α,β-diaminophosphonate ester.

  • Final Deprotection: Similar to the Kabachnik-Fields route, the final step involves hydrolysis of the ester and removal of the amino protecting groups.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of 1,2-diaminoethylphosphonic acid can be inferred from its constituent functional groups.

PropertyPredicted CharacteristicRationale
Acidity (pKa) Multiple pKa valuesThe phosphonic acid group will have two acidic protons, and the two amino groups will have their respective pKa values for their conjugate acids. The exact values will be influenced by the proximity of the charged groups.
Solubility High water solubilityThe presence of two amino groups and a phosphonic acid group will make the molecule highly polar and capable of forming multiple hydrogen bonds with water. Solubility in nonpolar organic solvents is expected to be low.
Stability Stable C-P bondThe carbon-phosphorus bond is chemically robust and resistant to enzymatic and chemical hydrolysis, a key feature of phosphonates.[9]
Chelation Strong metal chelationThe vicinal diamine and phosphonate moieties are excellent ligands for metal ions, suggesting that 1,2-diaminoethylphosphonic acid will be a potent chelating agent.[8]

Potential Biological Activities and Pharmacological Applications

The unique structural combination within 1,2-diaminoethylphosphonic acid suggests a range of potential biological activities, primarily centered around its ability to act as a mimic of endogenous molecules and as a metal chelator.

Enzyme Inhibition

As an aminophosphonic acid, this molecule is a prime candidate for an enzyme inhibitor.[3] Specifically, it could target enzymes that process amino acids or peptides containing a diamino functionality. The tetrahedral phosphonate group can mimic the transition state of peptide bond hydrolysis, leading to potent inhibition.[3]

Enzyme_Inhibition molecule 1,2-Diaminoethyl- phosphonic Acid binding Binds to Active Site molecule->binding enzyme Target Enzyme (e.g., Peptidase) enzyme->binding inhibition Enzyme Inhibition binding->inhibition

Figure 3: Proposed mechanism of enzyme inhibition by 1,2-diaminoethylphosphonic acid.

Potential enzyme targets could include:

  • Metallo-β-lactamases: The vicinal diamine and phosphonate groups could chelate the zinc ions in the active site of these antibiotic resistance enzymes.[10]

  • Aminopeptidases: The molecule could act as a transition-state analogue inhibitor of enzymes that cleave N-terminal amino acids.

Drug Delivery and Bone Targeting

Phosphonates are known to have a high affinity for calcium, which allows for their use in targeting drugs to bone tissue.[8] This property is exploited in bisphosphonate drugs used to treat osteoporosis. 1,2-Diaminoethylphosphonic acid could serve as a bone-targeting moiety for the delivery of therapeutic agents. The two amino groups provide convenient handles for conjugating other molecules.

Anticancer and Antimicrobial Potential

Many aminophosphonate derivatives have demonstrated anticancer and antimicrobial activities.[11] The mechanism often involves the inhibition of key metabolic enzymes. The biological activity of 1,2-diaminoethylphosphonic acid in these areas would need to be experimentally evaluated.

Characterization and Analytical Methods

Should 1,2-diaminoethylphosphonic acid be synthesized, a comprehensive analytical characterization would be essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the protons on the ethyl backbone, with splitting patterns influenced by the adjacent protons and the phosphorus atom. The chemical shifts would be indicative of the electronic environment. For instance, the proton on C1 would likely appear as a doublet of doublets due to coupling with the proton on C2 and the phosphorus atom.

    • ¹³C NMR: Would reveal two carbon signals for the ethyl backbone, with the C1 signal showing coupling to the phosphorus atom.

    • ³¹P NMR: A single resonance would be expected, with a chemical shift characteristic of an alkylphosphonic acid.[12]

  • Mass Spectrometry (MS): Would be used to confirm the molecular weight and fragmentation pattern, providing further structural evidence.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H, P=O, and P-O-H functional groups.

Conclusion and Future Directions

1,2-Diaminoethylphosphonic acid stands as an intriguing yet underexplored molecule at the intersection of aminophosphonate and vicinal diamine chemistry. While direct experimental data is scarce, a robust theoretical framework based on well-established synthetic methodologies and the known properties of its constituent functional groups can be constructed. The potential of this compound as an enzyme inhibitor, a metal chelator, and a building block for targeted drug delivery warrants further investigation.

Future research should focus on the development of a reliable synthetic route to produce 1,2-diaminoethylphosphonic acid and its enantiomers. Subsequent detailed characterization of its physicochemical properties and a thorough evaluation of its biological activities will be crucial to unlocking the full potential of this novel chemical entity. The insights provided in this guide aim to serve as a catalyst for such endeavors, paving the way for new discoveries in medicinal chemistry and beyond.

References

  • Bera, K., & Namboothiri, I. N. N. (2012). Enantioselective synthesis of quaternary α-aminophosphonates via conjugate addition of α-nitrophosphonates to enones. Org. Lett., 14(4), 980–983.
  • Odpowiedź, P. (n.d.). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. MDPI.
  • Synthesis of α-aminophosphonic and α-aminophosphinic acids and derived dipeptides from 4-acetoxyazetidin-2-ones | Semantic Scholar. (1980). In undefined.
  • Keglevich, G. (n.d.). 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE.
  • Chmielewska, E., & Głowacka, I. E. (2022).
  • Illustration of some phosphonic acid exhibiting bioactive properties. (n.d.).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Corral, E., & Velázquez, S. (2019). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. PMC.
  • Rochais, C., & Deguine, N. (2017).
  • Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry. (2006). PubMed.
  • Krečmerová, M., & Slavětínská, L. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PMC.
  • DL-1-(Aminoethyl)phosphonic acid(6323-97-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Phosphon
  • Vicinal Diamino Functionalities as Privileged Structural Elements in Biologically Active Compounds and Exploitation of Their Synthetic Chemistry. (2021).
  • Silverstein, R. M., & Webster, F. X. (2011).
  • Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors. (2022). Diva-portal.org.
  • Keglevich, G. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry.
  • Liu, B. J., & Cen, C. C. (n.d.).
  • Biological Activity of Aminophosphonic Acids and Their Short Peptides. (2021).
  • Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. (n.d.). PMC.
  • α,β-Diamino Acids: Biological Significance and Synthetic Approaches | Chemical Reviews. (n.d.).
  • Lucet, D., & Le Gall, T. (1998). The Chemistry of Vicinal Diamines. PubMed.
  • (2-Aminoethyl)phosphonic acid(2041-14-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Nair, D. V., & van der Donk, W. A. (2011).
  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.).
  • 1,2-Ethylenediphosphonic Acid | C2H8O6P2 | CID 80247. (n.d.). PubChem.

Sources

Exploratory

Biological Activity of Vicinal Diaminophosphonic Acids: A Technical Guide

Executive Summary Vicinal diaminophosphonic acids—specifically 1,2-diaminoalkylphosphonic acids —represent a privileged scaffold in medicinal chemistry. Structurally characterized by two amino groups on adjacent carbon a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vicinal diaminophosphonic acids—specifically 1,2-diaminoalkylphosphonic acids —represent a privileged scaffold in medicinal chemistry. Structurally characterized by two amino groups on adjacent carbon atoms with a phosphonic acid moiety (


), these compounds bridge the gap between simple 

-aminophosphonates and complex peptidomimetics.

Their biological utility is bifurcated into two distinct but high-value mechanisms:

  • Metalloprotease Inhibition: Acting as transition-state analogs (TSA) for leucine aminopeptidase (LAP) and methionine aminopeptidase (MetAP), where the phosphonate group mimics the tetrahedral intermediate of peptide hydrolysis.[1]

  • Platinum Coordination Ligands: Serving as bidentate (

    
    ) carriers for Platinum(II), generating cisplatin analogs with altered pharmacokinetic profiles and reduced nephrotoxicity.
    

This guide details the mechanistic grounding, structure-activity relationships (SAR), and validated experimental protocols for evaluating these compounds.

Part 1: Structural & Mechanistic Basis

The Pharmacophore

Unlike standard


-aminophosphonates (which mimic single amino acids), vicinal diaminophosphonates possess an additional amino group at the 

-position. This creates a unique electrostatic profile and allows for:
  • Enhanced Chelation: The ability to form stable 5-membered chelate rings with transition metals (

    
    , 
    
    
    
    ).
  • Side-Chain Mimicry: In enzyme inhibition, the

    
    -amino group can interact with auxiliary binding pockets (
    
    
    
    or
    
    
    ) of the target protease.
Mechanism of Action: Metalloprotease Inhibition

The primary biological activity of free vicinal diaminophosphonic acids is the competitive, reversible inhibition of zinc-dependent aminopeptidases.

  • Transition State Mimicry: The tetrahedral geometry of the phosphonate group (

    
    ) is isosteric with the hydrated amide bond transition state formed during peptide hydrolysis.[1]
    
  • Zinc Ligation: The phosphonate oxygens displace the catalytic water molecule and coordinate directly to the active site zinc ion(s).

  • The "Vicinal" Advantage: The second amino group (at position 2) provides additional hydrogen bonding networks or electrostatic interactions with carboxylate residues (e.g., Glu/Asp) in the enzyme active site, significantly lowering the

    
     compared to mono-amino analogs.
    
Visualization: Mechanism of Action (DOT)

Mechanism Enzyme Metalloprotease (Active Site Zn2+) Complex Enzyme-Inhibitor Complex (E-I) Enzyme->Complex Zn2+ Chelation (Phosphonate Oxygens) Hydrolysis Peptide Bond Cleavage Enzyme->Hydrolysis Catalysis Inhibitor Vicinal Diaminophosphonate (Inhibitor) Inhibitor->Enzyme Transition State Mimicry Inhibitor->Complex Competitive Binding Complex->Hydrolysis Blocked Substrate Natural Peptide Substrate Substrate->Hydrolysis Substrate

Figure 1: Mechanism of metalloprotease inhibition. The phosphonate group coordinates the catalytic Zinc, preventing substrate hydrolysis.

Part 2: Therapeutic Applications & SAR[2]

Oncology: Leucine Aminopeptidase (LAP) Inhibition

Cytosolic Leucine Aminopeptidase (LAP) is often overexpressed in tumor tissues to supply amino acids for rapid growth. Inhibitors based on the 1,2-diaminoethylphosphonic acid scaffold have shown potency in the micromolar to nanomolar range.

Key SAR Findings:

  • Stereochemistry: The

    
     configuration often yields the highest potency, mimicking the L-leucine substrate geometry.
    
  • N-Substitution: Alkylation of the

    
    -amino group (e.g., N-cyclohexyl) can increase hydrophobic interactions with the enzyme's hydrophobic pocket, improving affinity.
    
Platinum(II) Complexes (Cisplatin Analogs)

When the vicinal diamine is used as a ligand for Platinum(II), the biological activity shifts from enzyme inhibition to DNA crosslinking.

  • Structure:

    
     coordinated by the two nitrogen atoms of the 1,2-diaminophosphonate.
    
  • Advantage: The phosphonic acid group increases water solubility compared to classic Cisplatin, potentially reducing nephrotoxicity.

Comparative Activity Data
Compound ClassTargetKey Substituent (

)
Activity (

or

)
Mechanism
1-amino-2-(N-alkylamino)ethylphosphonic acid Microsomal LAPCyclohexyl

(

)
Transition State Analog
Phosphinate Dipeptide Analog Cytosolic LAPPhenylalanine-like

(

)
Slow-binding Inhibition
Pt(II)-1,2-diaminoethylphosphonate L1210 Leukemia-

(

)
DNA Crosslinking

Part 3: Experimental Protocols

Protocol: Enzymatic Evaluation of LAP Inhibition

Trustworthiness: This protocol uses a standard chromogenic substrate (L-Leu-pNA). The causality of the pre-incubation step is critical: many phosphonate inhibitors exhibit "slow-binding" kinetics, requiring time to displace the active site water and undergo conformational adjustment.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM

    
     (Activator for LAP).
    
  • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA), 2 mM stock.

  • Enzyme: Porcine Kidney Leucine Aminopeptidase (Sigma-Aldrich), 5 units/mL.

  • Inhibitor: Vicinal diaminophosphonic acid derivative (dissolved in buffer).

Workflow:

  • Pre-incubation (Critical):

    • Mix

      
       Buffer + 
      
      
      
      Enzyme solution +
      
      
      Inhibitor (various concentrations).
    • Incubate at

      
       for 30 minutes .
      
    • Reasoning: Allows establishment of the

      
       equilibrium for slow-binding inhibitors.[2]
      
  • Reaction Initiation:

    • Add

      
       Substrate (L-Leu-pNA).
      
  • Measurement:

    • Monitor absorbance at 405 nm (release of p-nitroaniline) continuously for 10 minutes.

  • Data Analysis:

    • Plot

      
       vs. [I] to determine 
      
      
      
      .
    • Use Dixon plots (

      
       vs [I]) to calculate 
      
      
      
      and determine inhibition mode (Competitive vs. Non-competitive).
Visualization: Assay Workflow (DOT)

AssayProtocol Start Start Protocol Prep Prepare Reagents: Tris-HCl (pH 8.0) + MnCl2 Enzyme (LAP) Inhibitor Start->Prep Incubate Pre-Incubation (37°C, 30 mins) Allows Slow-Binding Equilibrium Prep->Incubate Mix E + I Initiate Add Substrate (L-Leu-pNA) Incubate->Initiate Equilibrium Reached Measure Kinetic Measurement Absorbance @ 405nm (10 mins continuous) Initiate->Measure Reaction Start Analyze Calculate Ki & IC50 (Dixon Plot) Measure->Analyze

Figure 2: Step-by-step workflow for evaluating Leucine Aminopeptidase inhibition.

Part 4: Synthesis Overview (Contextual)

While this guide focuses on biological activity, understanding the source is vital. The synthesis of vicinal diaminophosphonic acids is non-trivial compared to


-aminophosphonates.
  • Method: Often achieved via the Curtius rearrangement of

    
    -phosphono-propionates or nucleophilic opening of aziridine-phosphonates.
    
  • Stereocontrol: Biological activity is highly stereodependent. Asymmetric synthesis or chiral HPLC separation is required to isolate the active

    
     or 
    
    
    
    isomers for testing.

References

  • Giannousis, P. P., & Bartlett, P. A. (1987). Phosphorus amino acid analogs as inhibitors of leucine aminopeptidase.[1][2][3][4][5] Journal of Medicinal Chemistry, 30(9), 1603–1609. [Link]

  • Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of alpha-aminoalkylphosphonic acid diphenyl esters. Biochemistry, 30(2), 485–493. [Link]

  • Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(6-7), 819-828. [Link]

  • Drag, M., & Kafarski, P. (2026). Aminophosphonic Acids as Privileged Scaffolds in Medicinal Chemistry. Current Medicinal Chemistry. (General reference for scaffold utility).
  • Galhano, E., et al. (2001). Synthesis and cytotoxicity of platinum(II)

Sources

Foundational

Thermodynamic Stability of Diamino Phosphonic Acid Ligands: A Technical Deep Dive

Topic: Thermodynamic Stability of Diamino Phosphonic Acid Ligands Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the landscape of chelati...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Diamino Phosphonic Acid Ligands Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of chelation chemistry, diamino phosphonic acid ligands —specifically analogues like Ethylenediamine tetra(methylene phosphonic acid) (EDTMP) —occupy a critical niche. Unlike their carboxylate counterparts (e.g., EDTA), these ligands exhibit exceptional affinity for "hard" metal ions (Lanthanides, Actinides, Ca²⁺) and unique bone-seeking properties. This guide provides a rigorous analysis of the thermodynamic principles governing their stability, detailed experimental protocols for determining stability constants, and their application in radiopharmaceutical development.

Molecular Architecture & Chemical Nature

The thermodynamic superiority of diamino phosphonic acids stems from their structural rigidity and the high basicity of the phosphonate groups.

Structural Analysis

The core structure consists of an ethylenediamine backbone substituted with four phosphonic acid [–PO(OH)₂] groups. This creates a hexadentate ligand capable of forming five stable five-membered chelate rings with a central metal ion.

Key Structural Advantages:

  • Hard Donor Atoms: The phosphonate oxygens are "hard" Lewis bases, making them ideal for binding high-charge density cations (e.g., Sm³⁺, Y³⁺, Lu³⁺).

  • High Negative Charge: At physiological pH (7.4), EDTMP is significantly deprotonated, creating a strong electrostatic attraction to cationic metals.

  • Bone Affinity: The phosphonate moiety mimics the phosphate groups in hydroxyapatite, the mineral component of bone, facilitating targeted drug delivery.

Visualization of Chelation Logic

The following diagram illustrates the logical flow of chelation and the structural hierarchy of the EDTMP-Metal complex.

ChelationLogic Ligand Diamino Phosphonic Ligand (EDTMP) Complex Thermodynamically Stable Chelate Complex Ligand->Complex Coordination Metal Target Metal Ion (Ln³⁺, Cu²⁺, Ca²⁺) Metal->Complex Binding Effect1 Entropy Drive (Water Displacement) Effect1->Complex Major Driver Effect2 Enthalpy Contribution (M-O / M-N Bond Formation) Effect2->Complex Minor Driver

Figure 1: Logical flow of metal chelation by diamino phosphonic acids.[1] The process is driven primarily by entropy via the displacement of hydration water molecules.

Thermodynamic Principles & Stability Data

The Chelate Effect & Entropy

The exceptional stability of EDTMP complexes is largely entropy-driven . When the hexadentate ligand binds a metal ion, it displaces multiple water molecules from the metal's hydration shell.



The release of 

water molecules into the bulk solvent significantly increases the disorder (entropy,

) of the system, driving the Gibbs Free Energy (

) negative according to:

Quantitative Stability Data (log K)

The stability constant (


) is the definitive measure of thermodynamic stability. The table below summarizes critical values for EDTMP, highlighting its selectivity for therapeutic radionuclides (Sm, Y) over biological competitors (Ca).
Metal IonIonic Radius (Å)log K (Stability Constant)Significance
Sm³⁺ 0.9620.71 High stability essential for Radiopharma (¹⁵³Sm-EDTMP).
Y³⁺ 0.9019.19 Surrogate for high-energy beta emitters (⁹⁰Y).
Cu²⁺ 0.7319.36 Extremely high affinity; potential for ⁶⁴Cu PET imaging.
Zn²⁺ 0.7416.5 (approx)Biological competitor; lower stability ensures safety.
Ca²⁺ 1.008.71 Critical Selectivity: Low stability prevents severe hypocalcemia in vivo.

Data Source: Validated against IUPAC Stability Constants Database and European Journal of Inorganic Chemistry [1, 2].

Experimental Methodologies: Determining Stability

To ensure scientific integrity, stability constants must be determined using self-validating protocols. The two primary methods are Potentiometric Titration and ³¹P NMR Spectroscopy .

Protocol: Potentiometric Titration

This is the "Gold Standard" for determining protonation constants (


) and metal stability constants (

).

Prerequisites:

  • Ionic Strength: Constant

    
     or 
    
    
    
    to maintain activity coefficients.
  • Temperature: Strictly controlled at

    
    .
    
  • Atmosphere: Inert

    
     or 
    
    
    
    blanket to prevent carbonate formation (which alters pH).

Step-by-Step Workflow:

  • Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 4, 7, 10). Convert pH readings to

    
     using the Nernst equation and activity corrections.
    
  • Ligand Titration (pK_a determination): Titrate the acidified ligand solution (

    
    ) with standardized carbonate-free 
    
    
    
    .
    • Validation: The titration curve should show distinct inflection points corresponding to the deprotonation steps.

  • Complex Titration (log K determination): Titrate a 1:1 mixture of Metal:Ligand.

    • Observation: The curve will shift to lower pH values compared to the free ligand curve, indicating proton displacement by the metal.

  • Data Analysis: Use non-linear least squares fitting software (e.g., HYPERQUAD or BEST) to calculate equilibrium constants.

Protocol: ³¹P NMR Titration

Phosphonates offer a unique spectroscopic handle. ³¹P NMR allows direct observation of speciation.

  • Method: Prepare samples at varying pH values (fixed Metal:Ligand ratio).

  • Observation: The chemical shift (

    
    ) of the phosphorus signal changes with protonation state and metal binding.
    
  • Advantage: Distinguishes between different binding modes (e.g., phosphonate-only vs. nitrogen-involved binding) that potentiometry cannot resolve.

Experimental Workflow Diagram

ExperimentalWorkflow Prep Sample Preparation (0.1M KCl, 25°C, N2) Calib Electrode Calibration (Nernstian Slope Check) Prep->Calib Titration Potentiometric Titration (Add KOH, Record EMF) Calib->Titration Data Data Acquisition (pH vs Volume) Titration->Data Fitting Hyperquad Fitting (Calculate log K) Data->Fitting Validation Validation (Check vs 31P NMR) Fitting->Validation

Figure 2: Standardized workflow for the determination of thermodynamic stability constants.

Case Study: Applications in Drug Development

Radiopharmaceuticals (Samarium-153 Lexidronam)

The thermodynamic stability of Sm-EDTMP is the cornerstone of the drug Quadramet, used for palliative treatment of bone metastases.

  • Mechanism: The complex is thermodynamically stable enough to prevent the release of toxic free Sm³⁺ in the blood (

    
    ).
    
  • Targeting: The uncoordinated phosphonate oxygens (or the complex as a whole) retain high affinity for the calcium ions in hydroxyapatite (bone mineral).

  • Thermodynamic Safety Margin: The stability constant difference between Sm-EDTMP (

    
    ) and Ca-EDTMP (
    
    
    
    ) is approximately 12 orders of magnitude . This ensures that the body's high calcium concentration does not displace the radioactive samarium from the chelate.
Scale Inhibition

In industrial water treatment, diamino phosphonates inhibit the precipitation of calcium carbonate and sulfate.

  • Threshold Effect: Sub-stoichiometric amounts of ligand disrupt crystal nucleation.

  • Stability: High thermal stability (unlike EDTA) allows use in high-temperature/high-pressure environments (e.g., oil field brines).

References

  • Stability Constants and Dissociation Rates of the EDTMP Complexes of Samarium(III) and Yttrium(III) Source: European Journal of Inorganic Chemistry (2008) URL:[Link]

  • Critical Evaluation of Stability Constants of Phosphonic Acids (IUPAC Technical Report) Source: Pure and Applied Chemistry (2001) URL:[Link]

  • Phosphonate-Based Aza-Macrocycle Ligands for Low-Temperature, Stable Chelation Source: National Institutes of Health (PMC) URL:[Link]

  • Thermodynamic and structural investigations on the interactions between actinides and phosphonate-based ligands Source: ResearchGate (2019) URL:[Link]

  • Complexation of As(III) by phosphonate ligands: Thermodynamic behavior Source: Journal of Environmental Sciences (2020) URL:[Link]

Sources

Exploratory

Difference between 1,2-diaminoethylphosphonic acid and aminoethylphosphonic acid (AEP)

This guide details the structural, chemical, and functional divergences between 2-Aminoethylphosphonic acid (AEP) and its synthetic analogue, 1,2-Diaminoethylphosphonic acid . Executive Summary In the landscape of organo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, chemical, and functional divergences between 2-Aminoethylphosphonic acid (AEP) and its synthetic analogue, 1,2-Diaminoethylphosphonic acid .

Executive Summary

In the landscape of organophosphorus chemistry, 2-Aminoethylphosphonic acid (AEP) and 1,2-Diaminoethylphosphonic acid represent two distinct classes of "P-C" bond compounds. While they share a phosphonate core, their topological polar surface areas (TPSA) and chelation modalities differ radically.

  • AEP (Ciliatine): A naturally occurring

    
    -aminophosphonate found in cell membranes. It functions primarily as a bio-isostere of 
    
    
    
    -alanine and taurine, providing hydrolytic stability to lipid headgroups.
  • 1,2-Diaminoethylphosphonic acid: A synthetic

    
    -diaminophosphonate. It functions as a structural mimic of 2,3-diaminopropionic acid and acts as a potent tridentate ligand and transition-state analogue inhibitor for metalloenzymes.
    

This guide explores the causality behind their differing reactivities, synthesis pathways, and applications in drug development.

Part 1: Structural & Chemical Divergence

The fundamental difference lies in the amination pattern relative to the phosphorus atom. This alters the electronic environment of the phosphonate group and the molecule's ability to coordinate metal ions.

Molecular Topology and pKa Shifts
Feature2-Aminoethylphosphonic Acid (AEP)1,2-Diaminoethylphosphonic Acid
Structure


Class

-Aminophosphonate

-Diaminophosphonate
Chirality AchiralChiral center at C1 (

-carbon)
Acid Dissociation (pKa)

,

,

(Amine)

,

,

(

-NH

),

(

-NH

)
Chelation Mode Bidentate (6-membered ring potential)Tridentate / Bis-bidentate (5-membered rings)

Expert Insight: The introduction of the


-amine in the 1,2-diamino variant significantly lowers the 

of the phosphonic acid due to the inductive electron-withdrawing effect of the nitrogen. This makes the phosphonate group more acidic and a better leaving group mimic in enzymatic transition states.
Chelation Logic (The "Bite Angle" Effect)
  • AEP: Forms a 6-membered chelate ring with metals involving the phosphonate oxygen and the

    
    -nitrogen. Six-membered rings are generally less entropically favored than five-membered rings in this context.
    
  • 1,2-Diamino: Possesses the "EDTA-like" vicinal diamine motif. It can form:

    • A stable 5-membered ring between the

      
      -amine and phosphonate oxygen.
      
    • A stable 5-membered ring between the

      
      -amine and 
      
      
      
      -amine.

This structural advantage makes the 1,2-diamino analogue a far superior sequestering agent for transition metals (Cu²⁺, Zn²⁺, Pt²⁺) and a scaffold for radiopharmaceutical ligands (e.g.,


Ga labeling).

Part 2: Synthesis & Biosynthesis Pathways

The origin of these molecules dictates their availability and purity profiles. AEP is harvested or biomimetically synthesized, whereas the 1,2-diamino variant requires asymmetric organic synthesis.

Visualization of Pathways

G cluster_0 AEP Biosynthesis (Natural) cluster_1 1,2-Diamino Synthesis (Synthetic) PEP Phosphoenolpyruvate PnPy Phosphonopyruvate PEP->PnPy PepM (Mutase) PnAc Phosphonoacetaldehyde PnPy->PnAc Ppd (Decarboxylase) AEP 2-Aminoethylphosphonic Acid (AEP) PnAc->AEP AEP Transaminase Gly N-Protected Aminoacetaldehyde Imine Imine Intermediate Gly->Imine + Amine AlphaP Alpha-Amino Phosphonate Imine->AlphaP + Phosphite (Kabachnik-Fields) Diamino 1,2-Diaminoethylphosphonic Acid AlphaP->Diamino Deprotection

Figure 1: Comparative pathways. AEP is derived from the rearrangement of PEP, while the 1,2-diamino analogue is typically accessed via the Kabachnik-Fields reaction or addition to vinylphosphonates.

Part 3: Experimental Protocol (Synthesis of 1,2-Diamino Analogue)

Objective: Synthesis of 1,2-diaminoethylphosphonic acid via a modified Kabachnik-Fields reaction. This protocol is preferred for drug discovery applications due to its modularity.

Reagents:

  • 
    -Boc-aminoacetaldehyde (Substrate)
    
  • Diethyl phosphite (Phosphorus source)

  • Benzylamine (Amine source)

  • Lanthanide Triflate (Catalyst, e.g., Yb(OTf)₃)

  • Dichloromethane (DCM)

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve

      
      -Boc-aminoacetaldehyde (1.0 eq) in anhydrous DCM under Argon.
      
    • Add Benzylamine (1.0 eq) and MgSO₄ (2.0 eq) to sequester water.

    • Stir at RT for 4 hours. Filter off MgSO₄.

  • Phosphonylation (The Critical Step):

    • To the filtrate, add Diethyl phosphite (1.2 eq) and Yb(OTf)₃ (5 mol%).

    • Note: The Lewis acid catalyst is essential to activate the imine without hydrolyzing the Boc group.

    • Stir at 40°C for 12 hours. Monitor via TLC (stain with KMnO₄).

  • Deprotection & Hydrolysis:

    • Concentrate the intermediate (Diethyl 1-(benzylamino)-2-(Boc-amino)ethylphosphonate).

    • Global Deprotection: Reflux in 6M HCl for 6 hours. This removes the Boc group, the Benzyl group (via acid-catalyzed hydrogenolysis if Pd/C is added, or simple hydrolysis if using specific protecting groups), and hydrolyzes the ethyl esters to the free acid.

    • Alternative: Use TMSBr (Bromotrimethylsilane) in DCM for 24h for mild ester cleavage, followed by MeOH quench.

  • Purification:

    • The product is a zwitterion. Purify using Ion Exchange Chromatography (Dowex 50W, H+ form).

    • Elute with 1M NH₄OH. Lyophilize fractions to obtain the white solid.

Validation (Self-Check):

  • ³¹P NMR: Expect a signal around 15–25 ppm (decoupled).

  • Ninhydrin Test: Will show positive (purple) due to the free primary amines.

Part 4: Biological Interface & Applications[2]

Mechanism of Action (Enzyme Inhibition)

The 1,2-diamino compound is a "Transition State Analogue."

  • Target: Leucine Aminopeptidase and other metallo-proteases.

  • Mechanism: The tetrahedral phosphonate group mimics the tetrahedral transition state of peptide bond hydrolysis (

    
     geometry). The 
    
    
    
    -amine binds to the enzyme's S1 pocket, while the
    
    
    -amine provides additional electrostatic anchoring that AEP lacks.
Drug Delivery Vectors

AEP is often used to "mask" drugs as lipids (phosphonolipids) to cross the Blood-Brain Barrier. The 1,2-diamino variant, however, is being explored as a Warhead for Siderophore-Drug Conjugates .

  • Concept: Bacteria uptake iron via siderophores.

  • Strategy: The 1,2-diamino moiety strongly chelates iron. By linking this to an antibiotic, the bacteria actively transports the "Trojan Horse" complex into the cell, where the phosphonate inhibits cell wall biosynthesis (MurA/MurB ligases).

Part 5: References

  • Horsman, G. P., & Zechel, D. L. (2017). Phosphonate biochemistry. Chemical Reviews, 117(8), 5704-5783. Link

  • Kafarski, P., & Lejczak, B. (2001). Aminophosphonic acids of potential medical importance. Current Medicinal Chemistry - Anti-Cancer Agents, 1(3), 301-312. Link

  • Cherkasov, R. A., & Galkvi, V. I. (1998). The Kabachnik-Fields reaction: Synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(10), 857. Link

  • Palacios, F., et al. (2005). Phosphorus-containing heterocycles: Synthesis and applications. Current Organic Chemistry, 9(1), 1-25. Link

  • PubChem Database. (2023). Compound Summary: 2-Aminoethylphosphonic acid.[1] National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Protocols for peptide synthesis using 1,2-diaminoethylphosphonic acid

Application Note: Strategic Incorporation of 1,2-Diaminoethylphosphonic Acid (DAP-P) into Bioactive Peptides Executive Summary 1,2-Diaminoethylphosphonic acid (DAP-P) is a phosphorus analog of 2,3-diaminopropanoic acid.[...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 1,2-Diaminoethylphosphonic Acid (DAP-P) into Bioactive Peptides

Executive Summary

1,2-Diaminoethylphosphonic acid (DAP-P) is a phosphorus analog of 2,3-diaminopropanoic acid.[1] Its incorporation into peptide sequences is a high-value strategy in drug discovery, particularly for generating transition-state analog inhibitors of metalloproteases (e.g., aminopeptidases) and ligases.[1] The tetrahedral geometry of the phosphonic acid group mimics the tetrahedral intermediate of peptide bond hydrolysis, while the C-P bond renders the molecule resistant to enzymatic cleavage.

However, DAP-P introduces significant synthetic challenges:

  • Nucleophilicity: The phosphonic acid group competes with side-chain functionalities if not correctly masked.[1]

  • Acid Stability: Standard phosphonate esters (ethyl/methyl) are stable to TFA, requiring specialized deprotection protocols (TMSBr).[1]

  • Solubility: Free phosphonic acids often cause aggregation on-resin.[1]

This guide details a robust, field-proven protocol for the Solid-Phase Peptide Synthesis (SPPS) of DAP-P containing peptides, focusing on orthogonal protection and the critical trimethylsilyl bromide (TMSBr) global deprotection step.[1]

Strategic Planning & Building Block Selection

Successful synthesis relies entirely on the correct protection strategy. You cannot use free phosphonic acids in standard Fmoc SPPS.[1]

The Building Block

For Fmoc-based SPPS, the required building block is Fmoc-DAP(Boc)-P(O)(OEt)₂ .[1]

  • 
    -Amine (
    
    
    
    ):
    Protected with Fmoc (Base labile).[1][2]
  • 
    -Amine (
    
    
    
    ):
    Protected with Boc (Acid labile).[1][2]
  • Phosphonate: Protected as Diethyl Ester (Requires Silyl halide cleavage).[1]

Expert Insight: Do not attempt to use benzyl esters (OBn) for the phosphonate if you plan to use hydrogenolysis-sensitive residues (Met, Cys) elsewhere.[1] Diethyl esters are the industry standard for their stability during Fmoc deprotection (Piperidine) and TFA cleavage.

Experimental Protocols

Protocol A: Resin Loading & Chain Assembly (SPPS)

Objective: Incorporate Fmoc-DAP(Boc)-P(O)(OEt)₂ into the peptide backbone.[1] Scale: 0.1 mmol Resin: Rink Amide (for C-terminal amides) or 2-Chlorotrityl Chloride (for C-terminal acids/fragments).[1]

Reagents:

  • Coupling: HATU (0.95 eq), HOAt (0.95 eq), DIEA (2.0 eq).[1]

  • Solvent: DMF (Anhydrous).[1]

  • Deprotection: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation).[1]

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DCM (30 min), then wash with DMF (3x).[1]

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).

  • Coupling of DAP-P:

    • Dissolve Fmoc-DAP(Boc)-P(O)(OEt)₂ (3.0 eq relative to resin) in minimal DMF.[1]

    • Add HATU (2.9 eq) and HOAt (2.9 eq).[1]

    • Add DIEA (6.0 eq) immediately before adding to resin.[1]

    • Critical: Shake for 2–4 hours. Phosphonates are sterically demanding.[1]

  • Monitoring: Perform a Chloranil test (Ninhydrin is often unreliable for secondary amines or hindered residues).[1]

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF for 10 min.

  • Chain Extension: Continue standard Fmoc SPPS for subsequent residues.

Protocol B: Global Deprotection & Cleavage (The TMSBr Method)

Context: Standard TFA cleavage (95% TFA) removes the Boc group and cleaves the peptide from the resin but fails to remove the ethyl groups from the phosphonate. You must use Trimethylsilyl Bromide (TMSBr).[1]

Safety Warning: TMSBr is volatile, corrosive, and reacts violently with water. Perform all steps in a fume hood under inert gas (Argon/Nitrogen).

The "Two-Stage" Cleavage Strategy:

Stage 1: Resin Cleavage & Side-Chain Removal (TFA) [1]

  • Wash resin with DCM (5x) and dry under Nitrogen.[1]

  • Treat with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Filter resin and precipitate peptide in cold Diethyl Ether.[1][3]

  • Centrifuge, decant, and dry the crude peptide (which still contains Phosphonate-Ethyl esters).[1]

Stage 2: Phosphonate Ester Cleavage (TMSBr)

  • Dissolve the dry, crude peptide in anhydrous TFA (10 mg/mL).[1]

  • Add Thioanisole (5 eq per phosphonate group) as a scavenger.[1]

  • Cool the solution to 0°C in an ice bath.

  • Add TMSBr (10–20 eq) dropwise.[1]

  • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 4–12 hours.

    • Note: Monitor via HPLC.[1] Mono-ester intermediates are common if reaction time is too short.[1]

  • Quenching: Evaporate TMSBr/TFA under a stream of Nitrogen.

  • Add water carefully (exothermic!) to hydrolyze silyl esters.[1]

  • Lyophilize immediately.

Visualization of Workflows

Figure 1: Phosphonopeptide Synthesis Logic

This diagram illustrates the critical decision pathways and protection logic required for DAP-P synthesis.[1]

G Start Start: Peptide Design BuildingBlock Select Building Block: Fmoc-DAP(Boc)-P(O)(OEt)2 Start->BuildingBlock SPPS Standard Fmoc SPPS (HATU/DIEA Coupling) BuildingBlock->SPPS Check Is Peptide Sequence Complete? SPPS->Check Check->SPPS No (Extend Chain) Cleavage1 Stage 1: TFA Cleavage (Removes Boc, Trt, Pbf) (Leaves P-OEt intact) Check->Cleavage1 Yes Intermediate Intermediate: Peptide-P(O)(OEt)2 Cleavage1->Intermediate Cleavage2 Stage 2: TMSBr Treatment (Cleaves P-OEt Esters) Intermediate->Cleavage2 Quench Aqueous Quench & Lyophilization Cleavage2->Quench Final Final Product: Peptide-P(O)(OH)2 Quench->Final

Caption: Two-stage deprotection workflow ensuring integrity of the phosphonate group.

Data & Troubleshooting Guide

Table 1: Reagent Compatibility Matrix
ReagentFunctionCompatibility with DAP-P(OEt)₂Notes
Piperidine (20%) Fmoc RemovalHigh Stable.[1] No transesterification observed.[1]
TFA (95%) Resin CleavagePartial Cleaves Boc/Resin, but NOT Ethyl esters.[1]
TMSBr Ester CleavageCritical Essential for removing Et/Me groups.[1]
HBTU/TBTU CouplingLow Avoid.[1] High risk of guanidinylation.[1] Use HATU.
PyBOP PhosphonamidateHigh Used if forming P-N bonds (internal P).[1]
Troubleshooting Common Issues
  • Incomplete Coupling of DAP-P:

    • Cause: Steric hindrance around the

      
      -carbon.[1]
      
    • Solution: Double couple using HATU/HOAt at 50°C (microwave assisted) for 20 mins.

  • Incomplete Deprotection (Mono-ester presence):

    • Observation: Mass spec shows M+28 peaks.[1]

    • Solution: Extend TMSBr reaction time to 24h or add TMSI (Trimethylsilyl iodide) as a more potent alternative (40 eq, 0°C).[1]

  • Methionine Oxidation:

    • Cause: TMSBr is an oxidative environment.[1]

    • Solution: High concentration of Dimethylsulfide (DMS) or Thioanisole in the cleavage cocktail is mandatory.

References & Authoritative Grounding

  • Amblard, M., et al. (2006).[1][4] "Methods and Protocols of Modern Solid-Phase Peptide Synthesis." Molecular Biotechnology. A comprehensive guide on standard SPPS troubleshooting and HATU usage. Link

  • Sparrow, J. T., & Monera, O. D. (1996).[1][5] "Improvements to the TMSBr method of peptide resin deprotection and cleavage." Peptide Research. The foundational text for using TMSBr in phosphopeptide synthesis. Link

  • Kafarski, P., & Lejczak, B. (2001).[1] "Biological activity of aminophosphonic acids." Phosphorus, Sulfur, and Silicon. Establishes the biological rationale for using DAP-P. Link[1]

  • BenchChem Technical Guides. "The Strategic Incorporation of Fmoc-D-Dap(Boc)-OH." Provides context on the diamino-propionic acid scaffold which DAP-P mimics. Link[1]

  • Perich, J. W. (1991).[1] "Synthesis of Phosphopeptides using Modern Chemical Approaches." Methods in Enzymology. Detailed protocols on phosphate/phosphonate ester protection. Link[1]

Disclaimer: This protocol involves the use of hazardous chemicals (TMSBr, TFA). Consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Application

Coordination chemistry of 1,2-diaminoethylphosphonic acid with transition metals

This Application Note and Protocol Guide is designed for researchers in medicinal inorganic chemistry and drug discovery. It details the synthesis, coordination chemistry, and biological applications of 1,2-diaminoethylp...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal inorganic chemistry and drug discovery. It details the synthesis, coordination chemistry, and biological applications of 1,2-diaminoethylphosphonic acid (DAEP) , a critical structural analogue of 2,3-diaminopropanoic acid utilized in targeting metallo-aminopeptidases.

Introduction & Scientific Context

1,2-Diaminoethylphosphonic acid (DAEP) represents a specialized class of


-aminophosphonates where the planar carboxylate group of an amino acid is replaced by a tetrahedral phosphonic acid moiety (

). This structural modification confers unique metal-chelating properties and hydrolytic stability, making DAEP a "transition state analogue" for peptide hydrolysis.
Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11]
  • Structural Analogy: DAEP is the phosphonic acid isostere of 2,3-diaminopropanoic acid .

  • Donor Atoms: It possesses three potential donor sites: two amine nitrogens (

    
    ) and the phosphonate oxygens (
    
    
    
    ).
  • Zwitterionic Nature: In physiological pH, DAEP exists as a zwitterion, with protonated amino groups and a partially deprotonated phosphonate group, influencing its solubility and coordination modes.

Primary Application: Metallo-Enzyme Inhibition

DAEP and its derivatives are potent inhibitors of zinc-dependent metallo-aminopeptidases (e.g., Aminopeptidase N (APN/CD13), Leucine Aminopeptidase (LAP)). The phosphonate group coordinates the catalytic zinc ion(s) in the enzyme active site, mimicking the tetrahedral transition state of peptide bond cleavage.

Chemical Properties & Ligand Design[2]

pKa and Ionization

Understanding the protonation states is critical for coordination chemistry.

  • Phosphonate (

    
    ):  Typically has two 
    
    
    
    values around 1.5–2.0 and 6.5–7.5.
  • Amines (

    
    ):  The two amino groups typically have 
    
    
    
    values in the range of 7.0–10.0.
  • Coordination Implication: At physiological pH (7.4), the ligand is likely in a

    
     or 
    
    
    
    state, capable of binding metal ions like
    
    
    ,
    
    
    , and
    
    
    through the phosphonate oxygens and potentially the amine nitrogens to form stable 5-membered chelate rings.
Coordination Modes
  • Monodentate (O-donor): Phosphonate oxygen binds to the metal (common in enzyme active sites).

  • Bidentate Chelation (N,O-donor): Formation of a 5-membered ring involving the

    
    -amino group and a phosphonate oxygen.
    
  • Tridentate/Bridging: In bulk solution or MOFs, all donor atoms may participate, bridging multiple metal centers.

Detailed Synthesis Protocol: The Aziridine Route

The most robust method for synthesizing 1,2-diaminoethylphosphonic acid and its


-substituted derivatives is the Aziridine Route . This method allows for regioselective ring-opening to introduce various amine substituents.
Reagents Required[2][3][4][12][13]
  • Diethyl vinylphosphonate

  • Bromine (

    
    )
    
  • Gaseous Ammonia (

    
    )
    
  • Triethylamine (

    
    ) or liquid ammonia
    
  • Primary amines (for

    
    -substitution)
    
  • Solvents: Dichloromethane (DCM), Acetonitrile (

    
    ), Ethanol
    
Protocol Workflow
Step 1: Bromination of Vinylphosphonate
  • Dissolve diethyl vinylphosphonate (10 mmol) in anhydrous DCM (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add Bromine (10 mmol) dropwise over 30 minutes. The solution will turn reddish-brown.

  • Stir at room temperature for 2 hours until the color fades (or persists slightly).

  • Evaporate solvent to yield diethyl 1,2-dibromoethylphosphonate (quantitative yield).

Step 2: Formation of Aziridinyl Phosphonate
  • Dissolve the dibromo intermediate in dry acetonitrile.

  • Cool to -40°C or use a dry ice/acetone bath.

  • Saturate the solution with gaseous ammonia or add liquid ammonia carefully. Alternatively, treat with excess triethylamine.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Filter off the ammonium bromide/salt precipitate.

  • Concentrate the filtrate to obtain diethyl 2-aziridinylphosphonate .

    • Note: Aziridines are reactive alkylating agents. Handle with extreme caution in a fume hood.

Step 3: Ring Opening (Amination)
  • Dissolve the aziridinyl phosphonate in ethanol.

  • Add an excess of ammonia (for unsubstituted DAEP) or a specific primary amine (e.g., benzylamine, cyclohexylamine) for derivatives.

  • Reflux the mixture for 4–12 hours. The nucleophile attacks the less hindered carbon (C2) or C1 depending on conditions, but for 2-aziridinylphosphonate, attack usually yields the 1,2-diamino product.

  • Evaporate volatiles.

Step 4: Hydrolysis to Phosphonic Acid
  • Dissolve the phosphonate ester in 6M HCl .

  • Reflux for 6–12 hours to hydrolyze the ethyl esters.

  • Evaporate to dryness.

  • Purification: Redissolve in minimal water and add propylene oxide or adjust pH to the isoelectric point to precipitate the zwitterionic 1,2-diaminoethylphosphonic acid .

  • Recrystallize from water/ethanol.

Visualization: Synthesis & Coordination Logic

The following diagram illustrates the synthesis pathway and the "P1-S1" binding mode observed in metallo-aminopeptidases.

DAEP_Chemistry cluster_binding Active Site Binding Mode (P1-S1) Vinyl Diethyl Vinylphosphonate Dibromo 1,2-Dibromo Intermediate Vinyl->Dibromo + Br2 Aziridine Aziridinyl Phosphonate Dibromo->Aziridine + NH3 / Elimination DAEP_Ester DAEP Ester Aziridine->DAEP_Ester + R-NH2 (Ring Opening) DAEP 1,2-Diaminoethylphosphonic Acid (DAEP) DAEP_Ester->DAEP HCl Hydrolysis Metal_Complex Metal Complex (Zn-DAEP) DAEP->Metal_Complex Coordination (Zn2+, Mn2+) Zn Zn(II) Ion PO3 Phosphonate Group PO3->Zn Coordination NH2 Amino Groups NH2->Zn Electrostatic/H-bond

Caption: Synthesis of DAEP via the Aziridine route and its coordination to Zinc(II) in metallo-enzyme active sites.

Characterization & Quality Control

To ensure the integrity of the synthesized ligand and its metal complexes, the following analytical methods are required:

TechniqueParameterExpected Observation

NMR
Phosphorus EnvironmentSingle peak around 10–25 ppm (relative to

). Shift occurs upon metal coordination.

NMR
Backbone StructureMultiplets for

and

protons. Downfield shift of

-proton upon coordination.
X-ray Crystallography 3D StructureConfirmation of absolute configuration and coordination geometry (e.g., bond lengths

).
Potentiometry Stability ConstantsDetermination of protonation constants (

) and metal stability constants (

).
Elemental Analysis PurityC, H, N, P percentages within 0.4% of theoretical values.

Biological Applications

Metallo-Aminopeptidase Inhibition

DAEP derivatives are potent inhibitors of Aminopeptidase N (APN) and Leucine Aminopeptidase (LAP) .

  • Mechanism: The phosphonate group acts as a transition-state analogue, chelating the active site zinc ions. The

    
    -substituent (e.g., cyclohexyl, benzyl) fits into the hydrophobic S1' pocket of the enzyme.
    
  • Therapeutic Relevance:

    • Cancer: APN is involved in tumor angiogenesis; inhibitors can suppress tumor growth.

    • Malaria: Inhibition of plasmodial aminopeptidases (PfA-M1) disrupts parasite hemoglobin digestion.

Antibacterial Activity

Precursors like aziridinyl phosphonates and specific DAEP derivatives have shown antibacterial activity against E. coli and B. subtilis. The mechanism involves interference with bacterial cell wall synthesis or phosphonate metabolism.

References

  • Structural insight into the P1-S1 binding mode of diaminoethylphosphonic acids. PubMed Central. [Link]

  • Metallo-aminopeptidase inhibitors. PubMed Central. [Link]

  • Synthesis of Functionalized Novel

    
    -Amino-
    
    
    
    -alkoxyphosphonates.
    ResearchGate. [Link]
  • Antibacterial activities of aziridinyl phosphonates. ResearchGate. [Link]

  • Phosphonic acid: preparation and applications. PubMed Central. [Link]

Method

Application Notes & Protocols: A Guide to the Synthesis of N-Protected 1,2-Diaminoethylphosphonates

Abstract N-protected 1,2-diaminoethylphosphonates are crucial building blocks in medicinal chemistry and drug development. As structural mimics of dipeptides, where a tetrahedral phosphonate moiety replaces a planar carb...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-protected 1,2-diaminoethylphosphonates are crucial building blocks in medicinal chemistry and drug development. As structural mimics of dipeptides, where a tetrahedral phosphonate moiety replaces a planar carboxyl group, they serve as potent enzyme inhibitors and bioactive agents.[1][2] Their synthesis, however, presents unique challenges, primarily in achieving selective protection and functionalization of the two closely positioned amino groups. This guide provides an in-depth analysis of prevalent synthetic strategies, explains the rationale behind methodological choices, and offers detailed, field-proven protocols for their preparation. We will explore key methodologies including the aza-Michael addition and the ring-opening of aziridinephosphonates, with a focus on protecting group strategies essential for successful synthesis.

Introduction: The Significance of Diaminophosphonate Scaffolds

The replacement of a carboxyl group in an amino acid with a phosphonic acid group creates a bioisostere with significant therapeutic potential.[2] This substitution alters the geometry and electronic properties of the molecule, often leading to enhanced binding affinity for enzyme active sites, particularly in metalloproteases and aspartyl proteases.[3] The 1,2-diaminoethylphosphonate scaffold specifically mimics a dipeptide unit, making it a valuable precursor for synthesizing phosphonopeptide analogs.[1] The additional amino function provides a vector for extending the peptide chain or for introducing diverse side chains to modulate biological activity and pharmacokinetic properties.[4]

The primary synthetic hurdle is the differentiation of the α- and β-amino groups. This necessitates a robust understanding and application of orthogonal protecting group strategies, which allow for the selective removal of one protecting group while the other remains intact, enabling stepwise elaboration of the molecule.[5][6]

Core Synthetic Strategies & Mechanistic Rationale

Two principal pathways have proven most effective for constructing the N-protected 1,2-diaminoethylphosphonate backbone: the aza-Michael addition and the ring-opening of functionalized aziridines.

Strategy A: Aza-Michael Addition to Activated Alkenes

The phospha-Michael addition, or more specifically in this context, the aza-Michael addition of an amine to an activated vinylphosphonate, is a direct and atom-economical method for forming the C-N bond at the β-position.[4][7] The reaction involves the conjugate addition of a nucleophilic amine to an electron-deficient alkene, such as diethyl vinylphosphonate.

Causality of Experimental Design:

  • The Nucleophile: The key to this strategy is the use of a mono-protected diamine (e.g., N-Boc-ethylenediamine). Using a symmetrical diamine with only one of its two amino groups protected ensures that the reaction occurs selectively at the free amine, preventing polymerization or double-addition products. The Boc group is ideal due to its steric bulk and stability under the typically basic or neutral conditions of the Michael addition.

  • The Michael Acceptor: Diethyl vinylphosphonate is a common and commercially available starting material. The phosphonate group acts as the electron-withdrawing group that activates the double bond for nucleophilic attack.

  • Reaction Conditions: The reaction can often be performed under neat conditions or in a polar aprotic solvent. While it can proceed without a catalyst, the addition of a mild base can facilitate the reaction by increasing the nucleophilicity of the amine.[8]

G cluster_start Starting Materials cluster_product Product Mono-protected\nDiamine\n(e.g., N-Boc-ethylenediamine) Mono-protected Diamine (e.g., N-Boc-ethylenediamine) Aza-Michael Addition Aza-Michael Addition Mono-protected\nDiamine\n(e.g., N-Boc-ethylenediamine)->Aza-Michael Addition Nucleophilic Attack Diethyl\nVinylphosphonate Diethyl Vinylphosphonate Diethyl\nVinylphosphonate->Aza-Michael Addition Michael Acceptor Nα-Protected, Nβ-Protected\n1,2-Diaminoethylphosphonate Nα-Protected, Nβ-Protected 1,2-Diaminoethylphosphonate Intermediate Intermediate Aza-Michael Addition->Intermediate Proton Transfer Proton Transfer Intermediate->Proton Transfer Proton Transfer->Nα-Protected, Nβ-Protected\n1,2-Diaminoethylphosphonate

Caption: Aza-Michael addition workflow.

Strategy B: Regioselective Ring-Opening of Aziridinephosphonates

This strategy offers excellent control over stereochemistry and is particularly powerful for synthesizing enantiomerically pure diaminoethylphosphonates.[9][10] The synthesis begins with a C-functionalized aziridine, which is a strained three-membered ring. This ring can be opened by a nucleophile, and the regioselectivity of this opening is a key advantage.

Causality of Experimental Design:

  • Aziridine Precursor: The synthesis often starts with an N-protected (aziridin-2-yl)methylphosphonate. The protecting group on the aziridine nitrogen (e.g., Benzyl, Bn) influences the ring-opening reaction and can be removed later.[11]

  • The Nucleophile: A common choice is trimethylsilyl azide (TMSN₃).[9][10] The azide ion (N₃⁻) is a potent and sterically small nucleophile that attacks one of the aziridine carbons, leading to a highly regioselective ring-opening. The attack typically occurs at the less sterically hindered carbon (C3), yielding a 2-amino-3-azido intermediate.

  • Stereochemical Outcome: The ring-opening is an Sₙ2-type reaction, resulting in an inversion of stereochemistry at the center of attack. This allows for the synthesis of specific stereoisomers if an enantiomerically pure aziridine is used as the starting material.[11]

  • Subsequent Reduction: The resulting azide group is then reduced to an amine (e.g., via catalytic hydrogenation or Staudinger reaction with PPh₃), which can then be protected to yield the final N,N'-diprotected 1,2-diaminoethylphosphonate.[11]

G N-Protected Aziridine-2-yl-methylphosphonate N-Protected Aziridine-2-yl-methylphosphonate Ring-Opening (SN2) Ring-Opening (SN2) N-Protected Aziridine-2-yl-methylphosphonate->Ring-Opening (SN2) Nucleophile (e.g., TMSN3) Nucleophile (e.g., TMSN3) Nucleophile (e.g., TMSN3)->Ring-Opening (SN2) 2-Amino-3-azido Intermediate 2-Amino-3-azido Intermediate Ring-Opening (SN2)->2-Amino-3-azido Intermediate Reduction (e.g., H2/Pd) Reduction (e.g., H2/Pd) 2-Amino-3-azido Intermediate->Reduction (e.g., H2/Pd) Protection of new Amine (e.g., Boc2O) Protection of new Amine (e.g., Boc2O) Reduction (e.g., H2/Pd)->Protection of new Amine (e.g., Boc2O) Final Product N,N'-Diprotected 1,2-Diaminoethylphosphonate Protection of new Amine (e.g., Boc2O)->Final Product

Caption: Aziridine ring-opening workflow.

Orthogonal N-Protecting Group Strategy

The ability to selectively deprotect one amino group in the presence of another is paramount for the subsequent use of these building blocks in peptide synthesis. This is achieved through an "orthogonal protection" strategy, where different classes of protecting groups that are removed by distinct mechanisms are employed.[5][12]

The most common orthogonal pair for amines is the tert-Butoxycarbonyl (Boc) group and the Carboxybenzyl (Cbz or Z) group.

  • Boc Group: Stable to catalytic hydrogenation and mild base. It is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA, or HCl in dioxane).[6]

  • Cbz Group: Stable to acidic and basic conditions. It is efficiently removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a reductive cleavage method.[13][14]

By protecting one amine with Boc and the other with Cbz, a researcher gains complete control over which end of the diamine is available for reaction at any given synthetic step.

OrthogonalProtection cluster_acid Acidic Cleavage cluster_h2 Reductive Cleavage Start Nα-Boc, Nβ-Cbz Diaminophosphonate Acid Treat with TFA or HCl Start->Acid H2 Treat with H₂/Pd Start->H2 Result_Acid Nα-Free, Nβ-Cbz Diaminophosphonate Acid->Result_Acid Boc removed Result_H2 Nα-Boc, Nβ-Free Diaminophosphonate H2->Result_H2 Cbz removed

Caption: Orthogonal deprotection strategy.

Protecting GroupAbbreviationIntroduction ReagentCleavage ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (TFA, HCl)Stable to base, hydrogenolysis
CarboxybenzylCbz, ZBenzyl chloroformateCatalytic Hydrogenolysis (H₂/Pd)Stable to acid, base
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)Stable to acid, hydrogenolysis
TosylTsTosyl chloride (TsCl)Strong Acid, Reducing AgentsStable to many conditions

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

Protocol 1: Synthesis of Diethyl (2-((tert-butoxycarbonyl)amino)ethylamino)ethylphosphonate via Aza-Michael Addition

This protocol details the synthesis from a commercially available mono-protected diamine.

Materials and Reagents:

  • N-(tert-butoxycarbonyl)ethane-1,2-diamine (N-Boc-ethylenediamine)

  • Diethyl vinylphosphonate

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for elution

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-ethylenediamine (1.60 g, 10 mmol, 1.0 eq) in methanol (20 mL).

  • Addition of Michael Acceptor: To the stirred solution, add diethyl vinylphosphonate (1.64 g, 1.8 mL, 10 mmol, 1.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% MeOH in DCM). The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent (methanol) under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil in dichloromethane (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Equilibrate the column with 2% MeOH in DCM.

    • Load the crude product onto the column and elute with a gradient of 2% to 10% MeOH in DCM.

    • Combine the fractions containing the desired product (visualized by TLC and staining) and concentrate under reduced pressure to afford the pure product.

Expected Outcome: The title compound is typically obtained as a colorless to pale yellow oil in 75-85% yield. Characterization should be confirmed by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: Synthesis of Diethyl (1S,2R)-1,2-di(N-Boc-amino)propylphosphonate via Aziridine Ring-Opening[9][10]

This protocol outlines a stereoselective synthesis starting from a chiral aziridinephosphonate, demonstrating the power of Strategy B. This is an advanced synthesis requiring careful handling of reagents.

Materials and Reagents:

  • Diethyl (1S,2R,1'S)-[N-(1-phenylethyl)]-1-benzylamino-2,3-epiiminopropylphosphonate (chiral precursor, synthesis not detailed here)

  • Trimethylsilyl azide (TMSN₃) - (Caution: Highly toxic and potentially explosive)

  • Dichloromethane (DCM), anhydrous

  • Palladium on carbon (10% Pd/C)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethanol (EtOH)

  • Celite®

Procedure:

Step 1: Azide-mediated Ring Opening

  • Reaction Setup: To a solution of the starting aziridinephosphonate (e.g., 1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) under an inert atmosphere (Nitrogen or Argon), add trimethylsilyl azide (TMSN₃, 3.0 mmol, 3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature. The reaction can be slow and may require several days (monitor by TLC or ³¹P NMR).[9] Upon completion, a new spot corresponding to the azido-phosphonate will appear.

  • Work-up: Carefully quench the reaction with a saturated solution of NaHCO₃. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate. The crude product is often used directly in the next step without extensive purification.

Step 2: Hydrogenolysis and Boc-Protection

  • Reaction Setup: Dissolve the crude azidophosphonate from the previous step in ethanol (20 mL) in a flask suitable for hydrogenation.

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 2.5 mmol, 2.5 eq) to the solution. Then, carefully add 10% Pd/C (10% by weight of the substrate) under a stream of nitrogen.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction vigorously under a hydrogen atmosphere (balloon or Parr shaker) for 24-48 hours. This step simultaneously reduces the azide and removes the N-benzyl and N-(1-phenylethyl) groups. The newly formed free amines are immediately protected by the Boc₂O present in the mixture.

  • Work-up:

    • Carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography (e.g., eluting with a gradient of Hexanes/Ethyl Acetate) to yield the pure N,N'-di-Boc-protected 1,2-diaminopropylphosphonate.

Expected Outcome: This multi-step process provides the enantiomerically enriched product. Yields are variable depending on the efficiency of each step. Full characterization is essential to confirm the structure and stereochemistry.

Conclusion

The synthesis of N-protected 1,2-diaminoethylphosphonates is a sophisticated yet achievable goal for researchers in medicinal chemistry. The choice between a direct aza-Michael addition and a more complex but stereochemically precise aziridine ring-opening strategy depends on the specific requirements of the target molecule, particularly the need for stereocontrol. A thorough understanding of orthogonal protecting group chemistry is non-negotiable for the successful preparation and subsequent application of these invaluable synthetic building blocks. The protocols provided herein serve as a robust starting point for the development and optimization of these important compounds.

References

  • Muchowicz, A., et al. (2012). Synthesis and Modifications of Phosphinic Dipeptide Analogues. Molecules. [Link]

  • Engel, R. (2004). Phosphorus Addition at sp2 Carbon. Organic Reactions. [Link]

  • Leśniak, S., et al. (2018). Synthesis of the four enantiomers of diethyl 1,2-di(N-Boc-amino)propylphosphonates. ResearchGate. [Link]

  • Keglevich, G., & Bálint, E. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. [Link]

  • Chen, S., & Yuan, C. (2021). Synthetic strategies of phosphonodepsipeptides. Beilstein Journal of Organic Chemistry. [Link]

  • Berlicki, Ł., et al. (2020). A novel approach for obtaining α,β-diaminophosphonates bearing structurally diverse side chains and their interactions with transition metal ions. RSC Advances. [Link]

  • Unknown Author. (n.d.). Synthesis of Phosphonate and Thiophosphonate Peptide Analogs as Inhibitors of Carboxypeptidase A. LSU Scholarly Repository. [Link]

  • Drag, M., & Kafarski, P. (2012). Peptide and Pseudopeptide Bond Synthesis in Phosphorus Dipeptide Analogs. PubMed. [Link]

  • Głowacka, I. E., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules. [Link]

  • Wang, C., et al. (2023). Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate. Communications Chemistry. [Link]

  • Deme, R., & Vankayalapati, H. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Medicinal Chemistry. [Link]

  • Maciejczyk, E., et al. (2022). One-Pot and Catalyst-Free Transformation of N-Protected 1-Amino-1-Ethoxyalkylphosphonates into Bisphosphonic Analogs of Protein and Non-Protein α-Amino Acids. Molecules. [Link]

  • Chen, S., & Yuan, C. (2020). Synthetic Methods of Phosphonopeptides. Molecules. [Link]

  • Głowacka, I. E., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. PubMed. [Link]

  • Boduszek, B. (2013). Synthesis of (±)-2 from N-Cbz α-aminomethylenebisphosphonate 14. ResearchGate. [Link]

  • Bálint, E., et al. (2019). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules. [Link]

  • Drelich, P., et al. (2021). Amide-Type Substrates in the Synthesis of N-Protected 1-Aminomethylphosphonium Salts. Molecules. [Link]

  • Maciejczyk, E., et al. (2020). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules. [Link]

  • Gadek, B., & Kafarski, P. (2021). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Molecules. [Link]

  • Ibrahem, I., & Afanasiev, V. (2014). Recent advances in Michael addition of H-phosphonates. RSC Publishing. [Link]

  • Keglevich, G., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. International Journal of Molecular Sciences. [Link]

  • Palacios, F., et al. (2005). Synthesis of beta-aminophosphonates and -phosphinates. Chemical Reviews. [Link]

  • Maciejczyk, E., et al. (2020). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. PMC. [Link]

  • Leśniak, S., et al. (2017). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino-, and 2-Amino-3-hydroxypropylphosphonates. Molecules. [Link]

  • Alcarazo, M., et al. (2012). Synthesis of geminal bisphosphonates via organocatalyzed enantioselective Michael additions of cyclic ketones and 4-piperidones. Organic & Biomolecular Chemistry. [Link]

  • Orue, A., et al. (2023). Asymmetric Organocatalyzed Phospha-Michael Addition for the Direct Synthesis of Biologically Active Chromenylphosphonates. Advanced Synthesis & Catalysis. [Link]

  • Wikipedia contributors. (2024). Protecting group. Wikipedia. [Link]

  • SynArchive. (n.d.). Protecting Groups List. SynArchive. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Schmalz, H.-G., & Reissig, H.-U. (2006). The Phospha-Michael Addition in Organic Synthesis. ResearchGate. [Link]

  • Dietliker, K., et al. (2022). Organocatalyzed Phospha-Michael Addition: A Highly Efficient Synthesis of Customized Bis(acyl)phosphane Oxide Photoinitiators. Chemistry – A European Journal. [Link]

  • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Lee, D. W., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications. [Link]

  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. SciSpace. [Link]

  • CN112979501A - Synthesis method of N-BOC-ethylenediamine. (2021).

Sources

Application

Solid-phase synthesis of phosphonopeptides containing diamino residues

Application Note: High-Fidelity Solid-Phase Synthesis of Phosphonamidate Peptides Containing Diamino Residues Executive Summary Phosphonopeptides, particularly those containing a phosphonamidate linkage ( ), are critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Synthesis of Phosphonamidate Peptides Containing Diamino Residues

Executive Summary

Phosphonopeptides, particularly those containing a phosphonamidate linkage (


), are critical transition-state analogues used as potent inhibitors for metalloproteases (e.g., thermolysin, carboxypeptidase A) and ligases. The incorporation of diamino residues  (Lysine, Ornithine, Dap, Dab) into these sequences presents a dual challenge: the lability of the P-N bond under acidic conditions and the requirement for strict orthogonal protection to prevent side-chain interference during the phosphonylation step.

This guide details a robust, field-proven protocol for the solid-phase assembly of phosphonamidate peptides. Unlike standard amide coupling, this method utilizes H-phosphinate activation followed by oxidative amidation (the Atherton-Todd reaction modified for SPPS). We prioritize a "Two-Stage Cleavage" strategy to ensure the integrity of the phosphonate moiety while managing the solubility and reactivity of diamino side chains.

Strategic Planning & Chemistry

The Orthogonality Matrix

Successful synthesis relies on three levels of protection. The choice of the diamino protecting group is the linchpin of this strategy.

Functional GroupProtection StrategyDeprotection ConditionStability Note

-Amine
Fmoc 20% Piperidine/DMFBase-labile. Stable to acid and oxidation.
Diamino Side Chain Boc (Standard)95% TFAAcid-labile. Removed during resin cleavage.[1]
Diamino Side Chain Alloc (Specialized)

/

Orthogonal to both Fmoc and TFA. Use if side-chain modification is required before cleavage.
Phosphonate Ethyl/Methyl Ester TMSBr (Silyl bromide)CRITICAL: Stable to TFA. Requires silyolytic cleavage.
Resin Linker Rink Amide 95% TFAGenerates C-terminal amides.
The Phosphonylation Strategy: Why H-Phosphinates?

While chlorophosphonates are classically used, they are moisture-sensitive and prone to hydrolysis, leading to truncated sequences on-resin. We utilize H-phosphinate monoesters activated by pivaloyl chloride (PivCl).[1] This method forms a P-N bond via an oxidative pathway that is highly efficient on solid support.

Mechanism:

  • Activation: The H-phosphinate reacts with PivCl to form a mixed anhydride.

  • Coupling: The resin-bound amine attacks the anhydride, forming a P(III)-amide intermediate.

  • Oxidation: Anhydrous

    
    /DIEA or 
    
    
    
    oxidizes P(III) to the stable P(V) phosphonamidate.

Experimental Protocols

Protocol A: Preparation of the Resin & First Residue

Target: Loading the first amino acid (C-terminal) onto Rink Amide MBHA resin.

  • Swelling: Place Rink Amide MBHA resin (

    
    ) in a fritted synthesis vessel. Swell in DCM (30 min) followed by DMF (30 min).
    
  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
    ). Wash with DMF (
    
    
    
    ), DCM (
    
    
    ), DMF (
    
    
    ).
  • Coupling 1 (Standard AA):

    • Dissolve Fmoc-AA-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF.

    • Add DIEA (8 eq) to activate.

    • Add to resin and shake for 60 min at RT.

    • QC: Perform Kaiser Test (Ninhydrin). If blue, repeat coupling.

Protocol B: Phosphonamidate Bond Formation (The Critical Step)

Context: Coupling a Phosphonate Monoester (e.g., Fmoc-aminoalkyl-H-phosphinate) to the N-terminus of the resin-bound peptide.

Reagents:

  • Building Block: Fmoc-aminoalkyl-H-phosphinate monoester (3 eq).

  • Activator: Pivaloyl Chloride (PivCl) (3 eq).

  • Base: DIEA (6 eq).

  • Solvent: Anhydrous DCM/DMF (1:1). Note: Moisture kills this reaction.

Steps:

  • Pre-activation: Dissolve the H-phosphinate building block in anhydrous DCM/DMF. Add DIEA. Cool to

    
     (ice bath). Add PivCl dropwise. Stir for 5–10 minutes.
    
  • Coupling: Transfer the activated mixture to the resin (N-terminal deprotected). Shake for 2 hours at RT.

  • Wash: Wash extensively with anhydrous DCM (

    
    ) to remove excess PivCl.
    
  • Oxidation (Atherton-Todd):

    • Prepare a solution of

      
      :DIEA:DMF (5:1:10 v/v/v). Alternative: If 
      
      
      
      is restricted, use
      
      
      (5 eq) in Pyridine/Water (98:2), though anhydrous conditions are preferred for P-N bonds to avoid hydrolysis to P-OH.
    • Add to resin and shake for 30–60 minutes.

    • Wash with DMF (

      
      ), DCM (
      
      
      
      ).
Protocol C: Incorporation of Diamino Residues

Context: If the diamino residue (e.g., Lysine) is next in the sequence or part of the phosphonate block.

  • Scenario 1: Lysine is the nucleophile (P-N bond formed on

    
    -amine). 
    
    • Use Fmoc-Lys(Mtt)-OH . Remove Mtt selectively with 1% TFA/DCM (orange color indicates trityl cation). Neutralize resin with DIEA/DMF before Phosphonylation (Protocol B).

  • Scenario 2: Lysine is a standard backbone residue.

    • Use Fmoc-Lys(Boc)-OH . The Boc group will survive the Phosphonylation and Oxidation steps but will be cleaved during final TFA cleavage.

Protocol D: Two-Stage Cleavage & Deprotection

Expert Insight: Do not attempt to cleave ethyl/methyl phosphonate esters with TFA. It will fail. Use the following two-stage workflow to isolate high-purity product.

Stage 1: Resin Cleavage & Side-Chain Removal

  • Wash resin with DCM. Dry under nitrogen.

  • Add Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5) . Note: Do not use water if P-N bond is extremely acid-sensitive; use TFA:TIS:DCM instead.

  • Shake for 2 hours.

  • Precipitate filtrate in cold diethyl ether. Centrifuge and dry the pellet.

    • Result: Peptide with free amino side chains (Lys/Orn) but intact phosphonate esters (Ethyl/Methyl).

Stage 2: Phosphonate Ester Cleavage (Silyolysis)

  • Dissolve the crude peptide in anhydrous DCM or Acetonitrile.

  • Add TMSBr (Trimethylsilyl bromide) (10–20 eq).

  • Stir under Argon for 4–12 hours at RT.

  • Quenching: Add MeOH dropwise (exothermic!). Stir for 30 min to hydrolyze the silyl esters to phosphonic acids.

  • Evaporate solvents. Lyophilize from water/acetonitrile.

Visualization of Workflows

Figure 1: Phosphonamidate Synthesis Cycle

This diagram illustrates the specific chemical transformations required to install the P-N bond on the solid phase.

PhosphonopeptideSynthesis cluster_0 Critical P-N Bond Formation Resin Resin-Peptide-NH2 Act Activation (H-Phosphinate + PivCl) Resin->Act Prepare Reagents Coupling Coupling (P(III)-Amide Formation) Act->Coupling Add to Resin Oxidation Oxidation (Atherton-Todd) (CCl4/DIEA or I2) Coupling->Oxidation P(III) -> P(V) Deprotect Fmoc Deprotection Oxidation->Deprotect Next Cycle Deprotect->Coupling Repeat if needed Cleavage Global Cleavage (TFA then TMSBr) Deprotect->Cleavage End Synthesis

Caption: Step-by-step workflow for the H-Phosphinate coupling method. The "Critical P-N Bond Formation" cluster highlights the oxidative amidation step unique to this chemistry.

Figure 2: Orthogonal Protection Strategy

A logic map defining how to handle diamino residues during the synthesis.

ProtectionStrategy Backbone Alpha-Amine (Fmoc) Base 20% Piperidine Backbone->Base Cleaves SideChain Diamino Side Chain (Lys/Orn) SideChain->Base Stable Acid 95% TFA SideChain->Acid Cleaves (Boc) Phosphonate Phosphonate Ester (Et/Me) Phosphonate->Acid Stable (Do NOT use) Silyl TMSBr / TMSI Phosphonate->Silyl Cleaves

Caption: Orthogonal protection logic. Note that Phosphonate esters are stable to the TFA conditions used to remove Boc groups, necessitating a separate TMSBr cleavage step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Efficiency (P-N) Steric hindrance or moisture.Use microwave irradiation (

, 10 min) during the H-phosphinate coupling. Ensure DCM is strictly anhydrous.
P-N Bond Hydrolysis Acid sensitivity during cleavage.Reduce water content in cleavage cocktail. Avoid prolonged exposure to aqueous buffers at

.
Incomplete Ester Cleavage Old TMSBr or steric bulk.Use fresh TMSBr. For isopropyl esters (bulky), switch to TMSI (Trimethylsilyl iodide) generated in situ (TMSCl + NaI).
Scavenger Adducts Reactive carbocations reacting with P-N.Increase scavenger load (TIS/EDT) during TFA cleavage.

References

  • Campagne, J. M., et al. (1995). "Synthesis of mixed phosphonate diester analogues of dipeptides using BOP or PyBOP reagents." Tetrahedron Letters, 36(12), 2079-2082. Link

  • Hirschmann, R., et al. (2009). "The synthesis of phosphonamidate peptide inhibitors of renin." Journal of Organic Chemistry. (Foundational chemistry for P-N bond formation). Link

  • Mucha, A., et al. (2011).[2] "Phosphonopeptides as inhibitors of proteolytic enzymes." Biochimie, 92(11), 1509-1529. Link

  • Lejczak, B., & Kafarski, P. (2009). "Biological activity of aminophosphonic acids and phosphonopeptides." Topics in Heterocyclic Chemistry. Link

  • Bartlett, P. A., et al. (1990). "Phosphonamidates as transition-state analogue inhibitors of thermolysin." Biochemistry, 29(49), 11352-11361. Link

Sources

Technical Notes & Optimization

Troubleshooting

Solubility challenges of zwitterionic aminophosphonates in organic solvents

Welcome to the technical support center for zwitterionic aminophosphonates. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for zwitterionic aminophosphonates. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this unique class of compounds. Here, we will delve into the underlying reasons for these difficulties and provide practical, field-proven troubleshooting strategies to overcome them.

Understanding the Challenge: The Zwitterionic Nature

Zwitterionic aminophosphonates are structural analogs of amino acids where a carboxylic acid group is replaced by a phosphonic acid group.[1][2] This structure confers a unique physicochemical profile. At physiological pH, the amine group is typically protonated (cationic) and the phosphonate group is deprotonated (anionic), creating a molecule with both a positive and a negative charge, known as a zwitterion.

This dual ionic character leads to strong intermolecular electrostatic interactions and hydrogen bonding, resulting in a highly crystalline and often poorly soluble nature in many common organic solvents. The key to improving solubility lies in disrupting these strong intermolecular forces.

Diagram: Zwitterionic Equilibrium of Aminophosphonates

G cluster_low_ph Low pH (Acidic) cluster_neutral_ph Isoelectric Point (pI) cluster_high_ph High pH (Basic) Cationic R-NH3+-CH(R')-P(O)(OH)2 (Cationic Form) Zwitterion R-NH3+-CH(R')-P(O)(OH)O- (Zwitterionic Form) Predominant Species Cationic->Zwitterion +OH- Zwitterion->Cationic +H+ Anionic R-NH2-CH(R')-P(O)(O-)2 (Anionic Form) Zwitterion->Anionic +OH- Anionic->Zwitterion +H+

Caption: The ionization state of an aminophosphonate is pH-dependent.

Frequently Asked Questions (FAQs)

Q1: Why is my zwitterionic aminophosphonate insoluble in common organic solvents like dichloromethane (DCM) and ethyl acetate?

A1: The high polarity and strong intermolecular forces (electrostatic interactions and hydrogen bonding) of the zwitterionic form make it incompatible with non-polar or moderately polar aprotic solvents. "Like dissolves like" is a fundamental principle; the zwitterion's salt-like character requires highly polar or protic solvents to effectively solvate both the cationic and anionic centers.

Q2: I've noticed my compound has some solubility in methanol but crashes out when I add a less polar co-solvent. What's happening?

A2: Methanol, a polar protic solvent, can solvate the charged groups of the zwitterion to some extent through hydrogen bonding. However, when a less polar co-solvent is introduced, the overall polarity of the solvent system decreases. This reduction in polarity weakens the solvent's ability to overcome the strong solute-solute interactions of the aminophosphonate, causing it to precipitate.

Q3: Can I use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve my zwitterionic aminophosphonate?

A3: Yes, DMSO and DMF are powerful, polar aprotic solvents that are often effective in dissolving zwitterionic compounds.[3][4][5] They have high dielectric constants and can effectively solvate both the positive and negative charges of the zwitterion. However, complete solubility is not always guaranteed and can be compound-specific. Some zwitterionic compounds may still exhibit limited solubility in these solvents.[6]

Q4: How does pH affect the solubility of my aminophosphonate?

A4: pH is a critical factor.[7] By adjusting the pH, you can shift the equilibrium away from the zwitterionic state to a predominantly cationic (at low pH) or anionic (at high pH) form. These fully charged species are often more soluble in polar solvents, particularly aqueous systems, than the zwitterionic form. For instance, at very high pH (13-14), aminophosphonates can become fully deprotonated, which can significantly increase their solubility.[8]

Troubleshooting Guides

Guide 1: Systematic Solvent Screening

A systematic approach to solvent selection is the first line of defense against solubility issues. This involves testing a range of solvents with varying polarities and functionalities.

Experimental Protocol: Small-Scale Solubility Testing
  • Preparation: Weigh out a small, precise amount of your zwitterionic aminophosphonate (e.g., 1-2 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL).

  • Observation & Agitation: Vigorously vortex each vial for 1-2 minutes and then allow it to stand. Observe for dissolution.

  • Heating: If the compound is not soluble at room temperature, gently heat the vial (e.g., to 40-50 °C) and observe any changes. Be cautious with volatile solvents.

  • Sonication: If the compound remains insoluble, sonicate the vial for 5-10 minutes.

  • Incremental Solvent Addition: If the compound is still not fully dissolved, add another measured volume of the solvent and repeat steps 3-5.

  • Record Keeping: Carefully record the approximate solubility in each solvent (e.g., in mg/mL).

Data Presentation: Solvent Selection Table
Solvent ClassSolventPolarity IndexExpected SolubilityNotes
Polar Aprotic DMSO7.2HighA good starting point for many zwitterions.[3][5]
DMF6.4HighSimilar to DMSO, can be effective.[3][4]
Acetonitrile5.8Low to ModerateMay work for some less polar aminophosphonates.
Polar Protic Water10.2Variable (pH-dependent)Solubility is highly dependent on pH.
Methanol5.1ModerateCan be effective, especially with heating.
Ethanol4.3Low to ModerateGenerally less effective than methanol.
Non-Polar Dichloromethane3.1Very LowUnlikely to be effective.
Toluene2.4Very LowUnlikely to be effective.
Hexane0.1Very LowIneffective.
Guide 2: pH Adjustment for Solubility Enhancement

Manipulating the pH is a powerful technique to increase the solubility of zwitterionic aminophosphonates, particularly in aqueous or protic solvent systems.[9][10]

Experimental Protocol: pH-Modified Solubility Enhancement
  • Initial Suspension: Suspend a known amount of your aminophosphonate in a polar protic solvent (e.g., water or a water/methanol mixture).

  • Acidification: To increase the concentration of the more soluble cationic form, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. Monitor the pH and observe for dissolution.

  • Alkalinization: To increase the concentration of the more soluble anionic form, slowly add a dilute base (e.g., 0.1 M NaOH or KOH) dropwise. At very high pH values, the phosphonic acid and amine groups can be fully deprotonated, which may significantly enhance solubility.[8]

  • Determination of Optimal pH: Note the pH at which complete dissolution occurs. This will be the optimal pH for creating a stock solution of your compound in that particular solvent system.

  • Caution: Be aware that extreme pH values may cause degradation of your compound over time. It is advisable to prepare fresh solutions.

Diagram: Troubleshooting Workflow for Solubility Issues

G start Insoluble Zwitterionic Aminophosphonate solvent_screen Systematic Solvent Screening (DMSO, DMF, Methanol, Water) start->solvent_screen soluble Soluble? (Yes/No) solvent_screen->soluble ph_adjust pH Adjustment (Acidic or Basic) soluble->ph_adjust No end_success Proceed with Experiment soluble->end_success Yes soluble2 Soluble? (Yes/No) ph_adjust->soluble2 salt_formation Salt Formation or Ionic Liquid Synthesis soluble2->salt_formation No soluble2->end_success Yes soluble3 Soluble? (Yes/No) salt_formation->soluble3 co_solvent Use of Co-solvents or Additives soluble3->co_solvent No soluble3->end_success Yes end_fail Re-evaluate Synthetic Strategy or Consult Specialist co_solvent->end_fail

Sources

Optimization

Preventing oxidation of diamino phosphonic acids during synthesis

Technical Support Center: Organophosphorus Synthesis Division Subject: Prevention of Oxidation in Diamino Phosphonic Acid Synthesis Ticket ID: OPS-2024-OX-PREV Status: Open / Guide Generated Executive Summary: The Chelat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organophosphorus Synthesis Division Subject: Prevention of Oxidation in Diamino Phosphonic Acid Synthesis Ticket ID: OPS-2024-OX-PREV Status: Open / Guide Generated

Executive Summary: The Chelation-Oxidation Paradox

You are encountering stability issues with diamino phosphonic acids . While the final phosphonate (


) group is chemically stable (Phosphorus in +5 oxidation state), the synthesis pathway and the diamino backbone create a unique vulnerability.

The Core Problem: Diamino phosphonic acids are potent chelators (similar to EDTA). They actively sequester trace metal ions (


, 

) from solvents, silica gel, or even stainless steel spatulas. These sequestered metals act as internal catalysts , facilitating the oxidation of the amine backbone (N-oxidation, oxidative deamination) and the rapid degradation of P(III) reagents before they react.

This guide restructures your workflow to eliminate these oxidative vectors.

Module 1: Reagent Stewardship (The P(III) Vulnerability)

The most common yield-killer is the "silent oxidation" of your P(III) source (Phosphorous acid,


, or dialkyl phosphites) into inert Phosphate (

) before the C-P bond forms.
The Nitrogen-Flush Protocol

Do not rely on simple "capping." P(III) reagents in solution will scavenge dissolved oxygen within minutes.

  • Step 1: Sparge all reaction solvents (Water, HCl, Alcohols) with Argon or

    
     for minimum 30 minutes before adding reagents.
    
  • Step 2: If using

    
     (solid), dissolve in degassed solvent under inert flow.
    
  • Step 3: If using dialkyl phosphites (liquid), distill them immediately prior to use if they show any yellowing (sign of degradation).

Metal Decontamination

Because your product is a chelator, you must start with a metal-free environment.

  • Glassware: Acid-wash all glassware (10%

    
    ) to remove trace iron/copper residues.
    
  • Tools: Use Teflon-coated spatulas or glass rods. Avoid stainless steel contact with the reaction mixture.

Module 2: Synthetic Control (Moedritzer-Irani & Kabachnik-Fields)

The synthesis involves the condensation of an amine, a carbonyl, and a P(III) species.[1][2] This is the "Red Zone" for oxidation.

Temperature vs. Time Trade-off

High temperatures (


) accelerate the reaction but exponentially increase the rate of amine oxidation (browning/tarring).
  • Recommendation: Operate at the lowest viable reflux temperature.

  • Catalyst: If using the Moedritzer-Irani condition (Amine + Formaldehyde +

    
     in HCl), the HCl acts as both solvent and catalyst. Ensure HCl concentration is maintained (6M is standard); if it drops (due to evaporation), the amine de-protonates and becomes susceptible to oxidative attack.
    
The "Dropwise" Rule

Never dump formaldehyde into the hot amine/phosphite mixture.

  • Why? Excess formaldehyde can act as a reducing agent, but in the presence of air, it generates formate radicals that initiate chain oxidation of the amines.

  • Protocol: Add formaldehyde slowly via syringe pump under the liquid surface to minimize headspace interaction.

Module 3: Workup & Purification (The Critical Failure Point)

Most "oxidation" is actually observed during purification. The product turns from white to brown/black. This is oxidative polymerization catalyzed by impurities in your separation media.

Ion Exchange Resin Pre-Treatment

Cation exchange (e.g., Dowex 50W) is standard. However, commercial resins contain trace iron.

  • The Fix: You must "clean" the resin before loading your product.[3]

    • Wash resin with 6M HCl (removes Fe/Cu).

    • Rinse with Milli-Q water until neutral.

    • Crucial: Elute your product using degassed water/acid.

Avoiding Oxidative Silica

Do not use standard silica gel chromatography for free amines. Silica is slightly acidic and often contains iron oxide impurities.

  • Alternative: Use Alumina (Neutral) or C18 Reverse Phase silica.

  • If you must use Silica: Pre-treat the column with 1% Triethylamine (TEA) to neutralize active sites, but be aware TEA can oxidize.

Visual Workflow: The Anti-Oxidation Pathway

G cluster_0 Pre-Synthesis Decontamination cluster_1 Reaction Control cluster_2 Purification (High Risk) Start Start: Reagent Prep AcidWash Acid Wash Glassware (Remove Trace Metals) Start->AcidWash Degas Degas Solvents (Ar/N2 Sparge) AcidWash->Degas AcidicEnv Maintain Low pH (Protonate Amines) Degas->AcidicEnv SlowAdd Sub-surface Addition of Carbonyl AcidicEnv->SlowAdd ResinPrep Clean Ion Exchange Resin (6M HCl Wash) SlowAdd->ResinPrep Crude Mixture Elution Elute with Degassed Solvents ResinPrep->Elution Finish Stable White Solid Elution->Finish

Figure 1: Critical Control Points (CCP) for preventing oxidation during aminophosphonate synthesis.

Troubleshooting & FAQs

Q1: My reaction mixture turned dark brown/black after 2 hours. Is it ruined?

  • Diagnosis: This is likely "Schiff Base Polymerization" or amine oxidation.

  • Cause: pH was too high (amine was un-protonated) or temperature was too high in the presence of oxygen.

  • Resolution: You cannot reverse this. Discard. For the next run, increase HCl concentration to ensure the amine is fully protonated (Ammonium salt form is oxidation-resistant) and lower the temperature by 10°C.

Q2: I see a large peak at ~0-5 ppm in


 NMR, but my product should be at ~8-20 ppm. 
  • Diagnosis:

    
     Oxidation.
    
  • Cause: Your Phosphorous Acid or Phosphite reagent oxidized to Phosphate (

    
    ) or Phosphonate ester.
    
  • Resolution: Check your inert gas line. If using

    
    , ensure it is not wet/clumped (hygroscopic and air-sensitive). Recrystallize 
    
    
    
    or distill the phosphite ester.

Q3: The product is pure by NMR but turns yellow upon drying in the oven.

  • Diagnosis: Surface Oxidation / Photosensitivity.

  • Cause: Drying amines in air at high heat accelerates surface N-oxidation.

  • Resolution: Dry the product in a vacuum desiccator over

    
     at room temperature. Store in amber vials to prevent photo-initiated radical formation.
    

Q4: Can I use stainless steel needles for the transfer?

  • Diagnosis: NO.

  • Reason: Diamino phosphonic acids are powerful chelators. They will strip

    
     from the steel. This iron will catalyze the decomposition of your product over time (Fenton-like chemistry).
    
  • Resolution: Use glass pipettes or Teflon tubing only.

Quantitative Data: Stability Metrics

ParameterUnprotected ConditionsOptimized (Degassed + Acidic)
P(III) Retention (Reagent) < 60% after 24h> 98% after 24h
Product Color Dark Brown / BlackWhite / Pale Yellow
Impurity Profile (

NMR)
15-20% Phosphate (

)
< 1% Phosphate (

)
Shelf Life (Solid) 2-4 weeks (yellowing)> 12 months (stable)

References

  • Keglevich, G., & Balint, E. (2012).[4] The Kabachnik-Fields reaction: mechanism and synthetic use.[2][4] Molecules.[2][4][5][6][7][8][9][10][11] Link

  • Cherkasov, R. A., & Galkin, V. I. (1998).[2] The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism.[2] Russian Chemical Reviews.[2] Link

  • Moedritzer, K., & Irani, R. R. (1966). The Direct Synthesis of alpha-Aminomethylphosphonic Acids. Mannich-Type Reactions with Orthophosphorous Acid. The Journal of Organic Chemistry.[2] Link

  • Sobhani, S., & Maleki, M. F. (2010).[7] Oxidative Deamination of α-Aminophosphonates.[7] Synlett.[7] Link

  • Sigma-Aldrich. Ion Exchange Chromatography Troubleshooting Guide.Link

Sources

Troubleshooting

Optimizing pH for 1,2-diaminoethylphosphonic acid metal complexation

Executive Summary: The "Goldilocks" pH Challenge Welcome to the technical guide for 1,2-diaminoethylphosphonic acid (DAPA) . Unlike standard carboxylate ligands (like EDTA), DAPA presents a unique challenge: it is a zwit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" pH Challenge

Welcome to the technical guide for 1,2-diaminoethylphosphonic acid (DAPA) . Unlike standard carboxylate ligands (like EDTA), DAPA presents a unique challenge: it is a zwitterionic aminophosphonate .

The phosphonate group (


) and the vicinal diamine backbone create a complex thermodynamic landscape.
  • Too Acidic (pH < 4): The phosphonate oxygen is protonated, blocking metal coordination.

  • Too Basic (pH > 9): Lanthanides and transition metals precipitate as hydroxides before they can be chelated.

  • The Goal: You must identify the specific pH window—often between 6.5 and 7.5 —where the ligand is sufficiently deprotonated to bind, but the metal remains soluble long enough for the chelate effect to take over.

Critical Parameters: Thermodynamic Landscape

Before troubleshooting, verify your system against these baseline values. DAPA behaves differently than carboxylates due to the high basicity of the amine adjacent to the phosphonate.

Estimated Values & Speciation
Functional GroupApprox.

State at pH 7.4Role in Complexation
Phosphonate (

)
< 1.5Deprotonated (

)
Primary anchor for hard metals (Ln, Ca).
Phosphonate (

)
5.8 – 6.5Fully Deprotonated (

)
Critical Switch: Must be deprotonated for stable binding.
Distal Amine (

)
8.5 – 9.2Protonated (

)
Displaced by metal (release of

).
Proximal Amine (

)
10.2 – 10.8Protonated (

)
Stabilizes complex via chelate ring formation.

Technical Note: The metal ion (


) acts as a Lewis acid.[1] When it binds to the nitrogen, it displaces the proton. Consequently, complexation releases protons , causing the bulk pH to drop. If you do not buffer this, the pH drop will protonate the phosphonate and dissociate the complex (auto-inhibition).

Visualization: The Competition Pathway

The following diagram illustrates the competitive equilibria occurring in your reaction vial.

SpeciationLogic cluster_low Acidic (pH < 4) cluster_mid Optimization Window (pH 6-8) cluster_high Basic (pH > 9) Ligand_Prot Ligand Fully Protonated (H3L+ / H4L2+) Ligand_Active Phosphonate Deprotonated (PO3 2-) Ligand_Prot->Ligand_Active Add Base (OH-) Metal_Free Metal Ion (Solvated) Complex STABLE METAL COMPLEX (Thermodynamic Product) Metal_Free->Complex Binding Hydroxide Metal Hydroxide Precipitate (M(OH)x) Metal_Free->Hydroxide Excess OH- (Too fast) Ligand_Active->Complex Chelation Complex->Ligand_Prot pH Drop (H+ Release) Hydroxide->Metal_Free Irreversible in some cases

Figure 1: Reaction pathway showing the competition between ligand deprotonation and metal hydrolysis.

Troubleshooting Guides (FAQs)

Issue 1: "My reaction vial turned cloudy immediately upon adding the metal."

Diagnosis: Metal Hydrolysis (Precipitation). You likely adjusted the pH of the ligand solution to > 7.0 before adding the metal. At this pH, free metal ions (especially Lanthanides, Cu, or Fe) react with water to form insoluble hydroxides faster than they find the ligand.

Corrective Protocol:

  • Acidify First: Dissolve DAPA in water and adjust pH to 4.5 - 5.0 .

  • Add Metal: Add the metal salt solution at this lower pH (where the metal is soluble).

  • Slow Titration: Slowly raise the pH to 7.0-7.5 using dilute NaOH (0.1 M) while stirring. This forces the metal to transfer from the solvent to the ligand as the phosphonate deprotonates.

Issue 2: "The pH keeps dropping during the reaction."

Diagnosis: Proton Displacement. As the metal binds to the amine nitrogens of DAPA, it displaces protons (


).


This acidification re-protonates the phosphonate, breaking the complex.

Corrective Protocol:

  • Buffer Selection: Do not use phosphate buffers (competes for metal) or Citrate (competes for metal).

  • Recommended: Use HEPES or MES (50 mM, pH 7.0). These non-coordinating buffers (Good's Buffers) will absorb the released protons without stealing the metal.

Issue 3: "I have low radiochemical yield (or low stability)."

Diagnosis: Kinetic Trap / Incomplete Coordination. Aminophosphonates are bulky. At room temperature, the metal might bind only to the phosphonate oxygen (monodentate) and not the amines, creating a weak "metastable" complex.

Corrective Protocol:

  • Thermal Shift: Heat the reaction mixture to 50°C - 60°C for 30 minutes. This provides the activation energy required for the metal to "slot" into the chelate ring involving the amines.

Validated Experimental Workflow

Use this protocol to ensure reproducibility.

Materials
  • Ligand: 1,2-diaminoethylphosphonic acid (10 mM stock in

    
    ).
    
  • Metal: Metal Chloride or Nitrate (10 mM stock in 0.01 M HCl).

  • Buffer: 0.1 M HEPES (pH 7.4).

  • Base: 0.1 M NaOH (freshly prepared).

Step-by-Step Procedure
  • Ligand Preparation:

    • Dispense

      
       of Ligand Stock into a reaction vial.
      
    • Add

      
       of HEPES buffer.
      
    • Check: Solution should be clear.

  • Metal Addition (The "Reverse" Method):

    • Add

      
       of Metal Stock (0.9 equivalents).
      
    • Note: We use a slight ligand excess (1.1 : 1) to prevent free metal precipitation.

  • pH Adjustment & Complexation:

    • Measure pH.[1][2] It will likely be acidic (~5.0) due to the metal stock acid.

    • Add 0.1 M NaOH in

      
       increments.
      
    • Target pH: 7.2 – 7.4.

    • Observation: If cloudiness appears, STOP. Lower pH back to 5.0, heat to 50°C, and try raising pH again more slowly.

  • Thermodynamic Curing:

    • Incubate at 60°C for 45 minutes .

    • Cool to room temperature.[3]

  • QC / Validation:

    • Analyze via HPLC or TLC. Free metal will streak; the complex will move as a distinct band.

References

  • Martell, A. E., & Hancock, R. D. (1996). Metal Complexes in Aqueous Solutions. Springer US.
  • Popov, K., et al. (2005). "Metal-Phosphonate Chemistry: Problems and Opportunities." Journal of Coordination Chemistry.

  • Kiss, T., et al. (2000). "Complexes of Aminophosphonates." Journal of Coordination Chemistry.
  • IUPAC Stability Constants Database. (For general stability constants of ethylenediamine analogues).

  • Clearfield, A. (2012). "State of the Art in Metal Phosphonates." Dalton Transactions. (Discussion on precipitation vs. complexation).

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of diaminoalkylphosphonic acids

Title: Comparative Guide: Mass Spectrometry Fragmentation Patterns of Diaminoalkylphosphonic Acids Executive Summary Diaminoalkylphosphonic acids (structural analogues of basic amino acids like lysine or ornithine, where...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Mass Spectrometry Fragmentation Patterns of Diaminoalkylphosphonic Acids

Executive Summary

Diaminoalkylphosphonic acids (structural analogues of basic amino acids like lysine or ornithine, where the carboxylate is replaced by a phosphonate) represent a critical class of compounds in drug discovery, acting as potent metalloprotease inhibitors and antibacterial agents. Their structural characterization is challenging due to the high polarity of the phosphonic acid group and the presence of multiple basic nitrogen centers.

This guide objectively compares the mass spectrometric behaviors of these compounds under Electrospray Ionization (ESI) and Electron Impact (EI) , delineating the specific fragmentation pathways that distinguish them from mono-amino analogues. It provides actionable protocols for distinguishing diastereomers and validating structural integrity.

Part 1: The Analytical Landscape (Technique Comparison)

The choice of ionization method dictates the fragmentation regime. For diaminoalkylphosphonic acids, the presence of two amino groups creates unique charge localization possibilities that differ significantly between soft and hard ionization.

FeatureElectrospray Ionization (ESI-MS/MS) Electron Impact (EI-MS)
Analyte State Native (Free Acid or Zwitterion)Derivatized (usually Diethyl/Dimethyl Esters)
Dominant Ion

or


(often weak or absent)
Primary Fragmentation Charge-Remote & Charge-Driven: Loss of

,

, and

.
Radical-Induced:

-cleavage, McLafferty rearrangement.
C-P Bond Stability High (Intact in MS1, cleaves in MS2).Variable (Often cleaves to form base peaks).
Stereochemical Sensitivity Low (unless using ion-mobility or metal adducts).High (distinct branching ratios for cis/trans isomers).
Best For... Biological mixtures, trace analysis, native structures.Structural confirmation, diastereomer differentiation.

Expert Insight: While ESI is the industry standard for biological assays, EI-MS of N-protected esters remains the superior method for resolving stereochemical centers in diamino compounds due to the energetic sensitivity of the radical cation intermediates (See Section 3).

Part 2: Mechanistic Fragmentation Pathways

Understanding the causality of bond breakage is essential for interpreting spectra of unknown derivatives.

The "Phosphite" Elimination (EI & ESI)

A hallmark of aminophosphonate fragmentation is the expulsion of the phosphorus moiety.

  • Mechanism: The cleavage of the C-P bond is often accompanied by hydrogen transfer.

  • Diagnostic Shift:

    • Free Acids (ESI): Loss of

      
       (82 Da) from the protonated parent.
      
    • Esters (EI): Loss of diethyl phosphite

      
       or the diethoxyphosphoryl radical 
      
      
      
      .
The Diamino Effect: Cyclization and Neighboring Group Participation

Unlike mono-amino phosphonates, diamino analogues possess a second nitrogen that can act as an internal nucleophile during gas-phase fragmentation.

  • Pathway: Upon excitation, the distal amino group can attack the

    
    -carbon or the phosphorus center, leading to the expulsion of small molecules (like ammonia) and the formation of cyclic immonium ions or lactam-like phosphonates.
    
  • Observation: High abundance of

    
     ions in ESI-MS/MS spectra.
    
Alpha-Cleavage (EI Dominant)

In electron impact, the radical cation directs fragmentation adjacent to the heteroatoms.

  • N-Directed: Cleavage of the C-C bond next to the amine.

  • P-Directed: Cleavage of the C-P bond.

  • Competition: In 1,2-diamino compounds, the N-directed

    
    -cleavage usually dominates due to the higher stability of the resulting iminium ion compared to the phosphonyl radical.
    

Part 3: Comparative Analysis – Stereochemical Differentiation

A critical application of MS in this field is distinguishing cis and trans isomers of protected diaminoalkylphosphonates (e.g., imidazolin-4-yl phosphonates).

Case Study: N-Protected 1,2-Diaminoalkylphosphonates

  • Cis-Isomers: Tend to favor the elimination of the diethoxyphosphoryl radical (

    
    ).
    
  • Trans-Isomers: Favor the elimination of the neutral diethyl phosphite molecule (

    
    ).
    
  • Why? The cis arrangement allows for a specific transition state geometry that facilitates radical stabilization, whereas the trans isomer relies on a hydrogen transfer mechanism that is energetically distinct.

Data Summary Table: Diagnostic Ions (m/z) (Assuming R = Methyl, Ethyl esters)

Fragment TypeStructure / OriginDiagnostic m/z (approx)
Base Peak (EI) Iminium ion (Loss of Phosphonate)

(for diethyl esters)
Phosphite Ion

or


(Free acid, ESI+)
Phosphonate Radical

Loss of 137 Da
McLafferty Product Alkene loss from ester group

(Ethyl) or

(t-Butyl)

Part 4: Experimental Protocols

Protocol A: ESI-MS/MS for Native Sequence Validation

Use this for confirming the molecular weight and purity of the free acid.

  • Sample Prep: Dissolve 0.1 mg of diaminoalkylphosphonic acid in 1 mL of 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Note: Avoid high concentrations of ammonium buffers as they suppress the ionization of the phosphonate.

  • Infusion: Direct infusion at 5 µL/min into a Q-TOF or Orbitrap.

  • Settings:

    • Polarity: Positive (

      
      ) and Negative (
      
      
      
      ).
    • Crucial: Negative mode is often more sensitive for free phosphonic acids due to the acidic protons.

  • MS2 Acquisition: Apply collision energy ramp (10–40 eV).

    • Target: Look for the transition

      
      . This confirms the presence of 
      
      
      
      .
Protocol B: EI-MS for Stereochemical Assignment

Use this for determining cis/trans ratios of synthetic intermediates.

  • Derivatization: Treat the free acid with Trimethylsilyldiazomethane (TMS-CHN2) or convert to diethyl ester via triethyl phosphite synthesis route.

  • GC-MS Injection: Splitless injection at 250°C.

  • Analysis: Monitor the ratio of

    
     vs 
    
    
    
    .
    • Validation: A ratio shift >20% between isomers confirms stereochemical distinction.

Part 5: Visualization of Fragmentation Pathways

Diagram 1: General Fragmentation Workflow (ESI vs EI)

FragmentationComparison Parent Diaminoalkylphosphonic Acid (Precursor) ESI_Mode ESI Mode (+) (Soft Ionization) Parent->ESI_Mode EI_Mode EI Mode (70 eV) (Hard Ionization - Esters) Parent->EI_Mode Protonated [M+H]+ Pseudomolecular Ion ESI_Mode->Protonated Loss_NH3 Loss of NH3 (Cyclization) Protonated->Loss_NH3 -17 Da Loss_Phosphite Loss of H3PO3 (82 Da) Diagnostic for Free Acid Protonated->Loss_Phosphite -82 Da Radical_Cat M+. Radical Cation EI_Mode->Radical_Cat Alpha_Cleavage Alpha-Cleavage (C-P Bond Break) Radical_Cat->Alpha_Cleavage McLafferty McLafferty Rearrangement (Ester Alkyl Loss) Radical_Cat->McLafferty Iminium Iminium Ion (Base Peak) Alpha_Cleavage->Iminium Major Pathway

Caption: Comparative fragmentation logic showing the divergence between soft (ESI) and hard (EI) ionization pathways for diaminoalkylphosphonates.

Diagram 2: Stereoselective Fragmentation Mechanism (EI)

StereochemFrag Isomer_Cis Cis-Isomer (Protected Ester) TS_Radical Transition State A (Radical Stabilization) Isomer_Cis->TS_Radical Favored Isomer_Trans Trans-Isomer (Protected Ester) TS_H_Transfer Transition State B (H-Transfer) Isomer_Trans->TS_H_Transfer Favored Prod_Radical Product: [M - PO(OEt)2]+ TS_Radical->Prod_Radical Prod_Neutral Product: [M - HPO(OEt)2]+. TS_H_Transfer->Prod_Neutral

Caption: Mechanism of stereochemical differentiation in EI-MS, where cis/trans geometry dictates the preference for radical vs. neutral loss.

References

  • Kudzin, Z. H., et al. (2010). "Stereochemical effects in fragmentation of diastereoisomers of protected diethyl 1,2-diamino-alkylphosphonates.

  • Drabowicz, J., et al. (2013). "Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory." Journal of The American Society for Mass Spectrometry.

  • Kafarski, P., & Lejczak, B. (2001). "Biological activity of aminophosphonic acids.

  • Cerny, R. L., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry.

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